4-Chlorobenzamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H6ClNO |
|---|---|
Poids moléculaire |
159.60 g/mol |
Nom IUPAC |
4-chloro-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
Clé InChI |
BLNVISNJTIRAHF-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)Cl |
Origine du produit |
United States |
Foundational & Exploratory
4-Chlorobenzamide-d4 chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential biological significance of this compound. This deuterated analog of 4-Chlorobenzamide is a valuable tool in medicinal chemistry, pharmacokinetic studies, and as an internal standard for analytical applications.
Core Chemical Properties
This compound is a stable, isotopically labeled form of 4-chlorobenzamide where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution provides a distinct mass signature for mass spectrometry-based applications and can influence the compound's metabolic stability.
Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 4-Chlorobenzamide |
| Molecular Formula | C₇H₂D₄ClNO[1] | C₇H₆ClNO[2] |
| Molecular Weight | 159.60 g/mol [1] | 155.58 g/mol [2] |
| CAS Number | 1219794-65-6[2] | 619-56-7[2] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not available | 172-181 °C |
| Solubility | Soluble in Chloroform, DMSO, Methanol[1] | Soluble in ethanol, acetone, chloroform; limited solubility in water |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 2: Key Spectroscopic Data for this compound and 4-Chlorobenzamide
| Spectroscopic Technique | This compound | 4-Chlorobenzamide |
| ¹H NMR | The aromatic proton signals are absent due to deuteration. Signals for the amide protons (-CONH₂) would be present. | In DMSO-d₆, characteristic peaks are observed around 7.5 ppm and 7.9 ppm for the aromatic protons and around 7.5 ppm and 8.1 ppm for the amide protons.[3] |
| ¹³C NMR | The signals for the deuterated carbons will be triplets (due to C-D coupling) and will have a lower intensity compared to the non-deuterated analog. | Data available on public databases such as PubChem.[2] |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) calculated for C₇H₃D₄ClNO [M+H]⁺: 174.0321; observed: 174.0318.[1] | In GC-MS, the top peak is observed at m/z 139, with a second highest at m/z 111.[2] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from a deuterated precursor.
Synthesis Workflow
Caption: A typical synthetic route for this compound.
Experimental Protocol: Synthesis
A representative protocol for the synthesis of this compound is as follows:
-
Chlorination: Hexadeuterobenzene is reacted with chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride to yield 1-chloro-2,3,5,6-tetradeuterobenzene.[1]
-
Nitration: The chlorinated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position.[1]
-
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas with a palladium on carbon catalyst.[1]
-
Oxidation: The resulting aniline derivative is oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.[1]
-
Amidation: The carboxylic acid is converted to the final amide product. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.
Purification
Purification of the crude product can be achieved through the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified product crystallizes out.
-
Column Chromatography: For more challenging purifications, column chromatography using a silica gel stationary phase and an appropriate eluent system can be employed to separate the desired product from impurities.
Analytical Methodologies
The purity and concentration of this compound can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like this compound.
Table 3: General HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Detection | UV detector at a wavelength of 220-340 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile impurities in a this compound sample. However, caution is advised due to the potential for thermal degradation of the analyte.[4]
Table 4: General GC-MS Method Parameters
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column. |
| Injector Temperature | A low-temperature injection is recommended to minimize degradation. |
| Oven Program | A rapid temperature ramp can help to minimize on-column degradation. |
| Carrier Gas | Helium |
| Detection | Mass spectrometer in electron ionization (EI) mode. |
Biological Significance and Applications
Pharmacokinetic Studies
The primary application of this compound is in pharmacokinetic studies. The deuterium labeling allows for the differentiation of the administered compound from its non-deuterated counterpart, which is particularly useful in "hot-cold" studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism by enzymes like cytochrome P450.[5] This can result in:
-
Increased systemic exposure (AUC).
-
Longer half-life (t½).
-
Reduced formation of potentially toxic metabolites.[5]
Monoamine Oxidase (MAO) Inhibition
Benzamide derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[6] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.
Caption: The role of MAO in neurotransmitter metabolism and its inhibition.
Safety and Handling
This guide is intended for research purposes only and should not be used for clinical or diagnostic applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chlorobenzamide-d4: A Technical Guide
CAS Number: 1219794-65-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 4-Chlorobenzamide-d4. This deuterated analog of 4-Chlorobenzamide is a valuable tool in various scientific disciplines, including medicinal chemistry, pharmacology, and environmental science.
Physicochemical Properties
This compound, also known as 4-Chlorobenzamide-2,3,5,6-d4, is a stable, isotopically labeled compound. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of 4-Chlorobenzamide and related compounds.
| Property | Value | Reference |
| CAS Number | 1219794-65-6 | [1][2][3] |
| Molecular Formula | C₇H₂D₄ClNO | [1] |
| Molecular Weight | 159.60 g/mol | [1] |
| InChI Key | BLNVISNJTIRAHF-RHQRLBAQSA-N | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1C(=O)N)Cl)[2H])([2H])[2H] | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the deuteration of 4-chlorobenzoic acid followed by amidation.
Protocol 1: Deuteration of 4-Chlorobenzoic Acid and Amidation
This protocol describes a two-step synthesis of this compound.
Step 1: Deuteration of 4-Chlorobenzoic Acid
-
Reactants: 4-Chlorobenzoic acid, Deuterium oxide (D₂O), and deuterated sulfuric acid (D₂SO₄).
-
Procedure: Reflux 4-chlorobenzoic acid with a catalytic amount of deuterated sulfuric acid in an excess of deuterium oxide. The reaction is typically heated for an extended period to ensure complete H/D exchange at the aromatic positions.
-
Work-up: After cooling, the deuterated 4-chlorobenzoic acid is isolated by filtration, washed with cold D₂O, and dried under vacuum.
Step 2: Amidation of Deuterated 4-Chlorobenzoic Acid
-
Reactants: Deuterated 4-chlorobenzoic acid, a chlorinating agent (e.g., thionyl chloride), and ammonia.
-
Procedure: The deuterated carboxylic acid is first converted to its more reactive acid chloride derivative by reacting with thionyl chloride. The resulting deuterated 4-chlorobenzoyl chloride is then carefully reacted with ammonia to form this compound.
-
Purification: The final product is purified by recrystallization to obtain a high-purity compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The absence of signals in the aromatic region confirms the successful deuteration of the benzene ring. |
| ¹³C NMR | The spectrum should be consistent with the structure of 4-Chlorobenzamide, with characteristic peaks for the carbonyl carbon and the carbon atom attached to the chlorine. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated mass of the deuterated compound (C₇H₂D₄ClNO). |
Applications in Research
This compound serves as a crucial tool in a variety of research applications due to its isotopic labeling.
Pharmacokinetic Studies
In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds like this compound are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The co-elution with the non-deuterated analyte and its distinct mass allow for accurate quantification in complex biological matrices.
Environmental Fate and Transport Studies
As a deuterated analog of a potential environmental contaminant, this compound can be used as a tracer to study the fate and transport of chlorobenzamide derivatives in various environmental compartments, such as soil and water.[1] Its unique mass allows for its detection and differentiation from the naturally occurring compound.
Metabolic Pathway Identification
The use of isotopically labeled compounds helps in elucidating metabolic pathways. By tracking the mass shift of metabolites, researchers can identify the biotransformation products of 4-Chlorobenzamide.
Safety and Handling
4-Chlorobenzamide is classified as harmful if swallowed and causes serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Synthesis and Isotopic Labeling of 4-Chlorobenzamide-d4: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 4-Chlorobenzamide-d4, a deuterated analog of 4-Chlorobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a stable isotope-labeled standard for use in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a robust two-step process. The initial step involves the preparation of the key intermediate, 4-Chlorobenzoic acid-d4, through the oxidation of a deuterated precursor. The subsequent step is the amidation of this intermediate to yield the final product. This strategy ensures high isotopic enrichment and chemical purity.
Retrosynthetic Analysis
A retrosynthetic approach to this compound indicates that the primary amide can be formed from the corresponding acyl chloride, which in turn is derived from 4-Chlorobenzoic acid-d4. The deuterated benzoic acid derivative can be synthesized by the oxidation of the methyl group of a deuterated 4-chlorotoluene precursor.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Chlorobenzoic acid-d4
The synthesis of 4-Chlorobenzoic acid-d4 is achieved through the oxidation of 4-chlorotoluene, where the aromatic ring is deuterated. The general method for the oxidation of a chlorotoluene to its corresponding benzoic acid is well-established, often utilizing strong oxidizing agents like potassium permanganate.[1][2][3][4][5]
Reaction Scheme:
Caption: Oxidation of 4-Chlorotoluene-d4 to 4-Chlorobenzoic acid-d4.
Experimental Procedure (Adapted from a similar oxidation of o-chlorotoluene[6]):
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorotoluene-d4 (1.0 eq), potassium permanganate (KMnO4, 3.0 eq), and water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a white precipitate of 4-Chlorobenzoic acid-d4 is formed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
The final step involves the conversion of 4-Chlorobenzoic acid-d4 to this compound. This is achieved by first forming the acyl chloride, followed by amidation with an ammonia source.[7][8]
Reaction Scheme:
Caption: Two-step conversion of 4-Chlorobenzoic acid-d4 to this compound.
Experimental Procedure:
Part A: Formation of 4-Chlorobenzoyl chloride-d4
-
Place 4-Chlorobenzoic acid-d4 (1.0 eq) in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add thionyl chloride (SOCl2, excess) to the flask.
-
Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO2) gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-Chlorobenzoyl chloride-d4 as an oil. This intermediate is typically used in the next step without further purification.
Part B: Amidation to this compound (Adapted from a similar amidation of 4-bromobenzoyl chloride[7])
-
Dissolve the crude 4-Chlorobenzoyl chloride-d4 in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide (NH4OH) dropwise to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any ammonium salts.
-
Dry the product in a vacuum oven to obtain pure this compound.
Data Presentation
The following tables summarize the expected materials and reaction outcomes for the synthesis of this compound.
Table 1: Reagents and Materials
| Step | Reagent/Material | Role | Molar Mass ( g/mol ) |
| 1 | 4-Chlorotoluene-d4 | Starting Material | 130.61 |
| 1 | Potassium Permanganate (KMnO4) | Oxidizing Agent | 158.03 |
| 1 | Hydrochloric Acid (HCl) | Acidification | 36.46 |
| 2 | 4-Chlorobenzoic acid-d4 | Intermediate | 160.59 |
| 2 | Thionyl Chloride (SOCl2) | Chlorinating Agent | 118.97 |
| 2 | Ammonium Hydroxide (NH4OH) | Ammonia Source | 35.04 |
| - | Dichloromethane (DCM) | Solvent | 84.93 |
| - | Water (H2O) | Solvent/Wash | 18.02 |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Parameters | Expected Yield | Isotopic Purity |
| 1 | Oxidation | Reflux, 4-6 hours | >80% | >98% D4 |
| 2 | Amidation | 0°C to RT | >90% | >98% D4 |
Isotopic Enrichment Analysis
The determination of isotopic purity and enrichment of the final product and intermediates is crucial. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[9][10][11][12]
-
Mass Spectrometry (MS): ESI-HRMS can be used to determine the isotopic distribution and calculate the percentage of isotopic enrichment by analyzing the relative intensities of the molecular ion peaks corresponding to the different deuterated species.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of protons at the labeled positions, providing a qualitative and quantitative measure of deuteration. 13C NMR can also be employed to confirm the structural integrity of the carbon skeleton.
Logical Workflow
The overall workflow for the synthesis and analysis of this compound is depicted in the following diagram.
Caption: Overall workflow for the synthesis and analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. quora.com [quora.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.se]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physical and Chemical Characteristics of 4-Chlorobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Chlorobenzamide-d4 (4-Chloro-2,3,5,6-tetradeuteriobenzamide). This deuterated analog of 4-Chlorobenzamide is a valuable tool in medicinal chemistry, pharmacological research, and environmental monitoring. Its isotopic labeling allows for detailed studies of metabolic pathways and reaction mechanisms.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled compound. The introduction of four deuterium atoms on the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Property | Value |
| Molecular Formula | C₇H₂D₄ClNO |
| Molecular Weight | 159.61 g/mol [1] |
| CAS Number | 1219794-65-6[1][2] |
| Appearance | White to off-white crystalline solid (inferred from unlabeled compound) |
| Melting Point | 172-181 °C (for unlabeled 4-Chlorobenzamide)[3][4] |
| Boiling Point | No information available |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform (for unlabeled 4-Chlorobenzamide). |
| Isotopic Purity | ≥98 atom % D[1][2] |
| Deuterium Positions | C2, C3, C5, C6[5] |
Spectroscopic Data
The defining characteristic of this compound is its spectroscopic signature, which differs from its non-deuterated counterpart primarily in the mass spectrum and proton NMR.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the incorporation of four deuterium atoms.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 174.0321 | 174.0318 |
Data sourced from an ESI-TOF analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most notable feature is the absence of signals in the aromatic region (typically δ 7.4–8.1 ppm), which confirms the successful deuteration at the C2, C3, C5, and C6 positions.[5] The signals for the amide protons (-CONH₂) would still be present.
-
¹³C NMR: The chemical shifts are expected to be very similar to the unlabeled 4-Chlorobenzamide, with peaks around δ 165.8 (C=O) and δ 134.2 (C-Cl).[5]
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the amidation of deuterated 4-chlorobenzoic acid.
1. Formation of the Acid Chloride:
- Deuterated 4-chlorobenzoic acid (1.0 equivalent) is reacted with thionyl chloride (SOCl₂, 2.0 equivalents).
- The reaction mixture is heated to 70°C for 4 hours. This step converts the carboxylic acid to the more reactive acid chloride.
2. Amidation:
- The resulting deuterated 4-chlorobenzoyl chloride is then cooled to 0°C.
- Ammonium hydroxide (NH₄OH, 5.0 equivalents) is added to the cooled intermediate.
- The reaction proceeds to yield this compound.[5]
Challenges in Synthesis:
-
The deuterated acid chloride is sensitive to hydrolysis and requires anhydrous conditions and rapid quenching with ammonium hydroxide.
-
Trace amounts of the protiated species may persist, potentially requiring purification by recrystallization or column chromatography to achieve high isotopic purity.[5]
Visualized Relationships
The following diagram illustrates the key properties and the synthetic pathway of this compound.
References
The Role of 4-Chlorobenzamide-d4 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 4-Chlorobenzamide-d4 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is pivotal for the accurate quantification of 4-Chlorobenzamide and its metabolites in complex biological matrices. This document will detail its principal uses, present relevant quantitative data, outline experimental protocols, and visualize key processes to facilitate a comprehensive understanding for professionals in drug development and analytical research.
Core Application: Internal Standard in Mass Spectrometry
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their close physicochemical properties to the analyte of interest.
The key advantage of using this compound is that it is chemically identical to 4-Chlorobenzamide, with the only difference being the presence of four deuterium atoms in place of hydrogen atoms on the benzene ring. This isotopic substitution results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while their chromatographic and ionization behaviors remain nearly identical. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.
Quantitative Data for Bioanalytical Method Development
The development of a robust LC-MS/MS method requires the optimization of several parameters. The following tables summarize key quantitative data for 4-Chlorobenzamide, which are essential for setting up a quantitative assay using this compound as an internal standard.
Table 1: Physicochemical Properties of 4-Chlorobenzamide
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| CAS Number | 619-56-7 |
| Melting Point | 172-176 °C |
Table 2: Exemplary Mass Spectrometry Parameters for 4-Chlorobenzamide
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 156.0211 [M+H]⁺ | [1] |
| Product Ion (m/z) | 139.0059 | [1] |
Note: The product ion for this compound would be expected to have a +4 Da shift.
Table 3: Exemplary Chromatographic Conditions for 4-Chlorobenzamide
| Parameter | Value | Reference |
| Column | C18 Atlantis T3 (5 µm, 3x150 mm) | [1] |
| Retention Time | 16.793 min | [1] |
Note: Chromatographic conditions need to be optimized for specific applications and instrumentation.
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of 4-Chlorobenzamide in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below. This protocol should be adapted and validated for specific research needs.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the plasma sample, add a known concentration of this compound solution (internal standard).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for the analyte and the internal standard are monitored.
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): The lowest and highest concentrations of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing Workflows and Pathways
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.
References
The Evolving Landscape of 4-Chlorobenzamide: A Technical Exploration of Biological Activity and the Potential of Deuteration
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the current understanding of the biological activity of 4-Chlorobenzamide, a versatile organic compound, and explores the prospective therapeutic advantages offered by its deuterated analogues. While research into 4-Chlorobenzamide has unveiled a spectrum of potential pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, the precise mechanisms of action remain an active area of investigation. This document aims to consolidate existing data, provide detailed experimental methodologies, and visualize key concepts to facilitate further research and development in this promising area.
Unveiling the Biological Potential of 4-Chlorobenzamide
4-Chlorobenzamide (C₇H₆ClNO) is a white crystalline solid that has traditionally served as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Emerging studies, however, suggest that the molecule itself possesses intrinsic biological activities. Preliminary findings indicate its potential as an antibacterial and antifungal agent, with some research pointing towards possible anti-cancer and anti-inflammatory effects.[2] The current understanding of its mechanism of action is limited, though it has been suggested to be a moderate inhibitor of certain cytochrome P450 (CYP) enzymes, which could have implications for its metabolism and potential drug-drug interactions.[2]
Quantitative Biological Data
Quantitative data on the biological activity of 4-Chlorobenzamide is sparse in the public domain. The following table summarizes the available data.
| Compound | Assay | Target/Organism | Result | Unit |
| 4-Chlorobenzamide | Microtox Assay | Aliivibrio fischeri | EC50 = 42.9 (5 min) | mg/L |
| 4-Chlorobenzamide | Microtox Assay | Aliivibrio fischeri | EC50 = 42.9 (15 min) | mg/L |
Table 1: Summary of Quantitative Biological Data for 4-Chlorobenzamide.
The Promise of Deuteration: Enhancing Pharmacokinetic Profiles
Deuterium, a stable isotope of hydrogen, offers a powerful tool in drug development to enhance the pharmacokinetic properties of a molecule.[3][4] The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.[3][4]
To date, no specific biological activity data for deuterated forms of 4-Chlorobenzamide has been published. However, the principles of deuteration suggest that selectively replacing hydrogen atoms on the 4-Chlorobenzamide molecule could lead to a new chemical entity with improved therapeutic potential. Further research into the synthesis and biological evaluation of deuterated 4-Chlorobenzamide is highly warranted.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of 4-Chlorobenzamide and its derivatives are crucial for reproducible and comparable research. The following sections outline standard methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the metabolic activity of cells and is widely used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition.
Putative Signaling Pathways
While the exact signaling pathways modulated by 4-Chlorobenzamide are not yet fully elucidated, related benzamide derivatives have been shown to induce apoptosis in cancer cells. A hypothetical pathway is presented below.
Hypothetical Apoptotic Pathway
Caption: A hypothetical signaling pathway for apoptosis induction by a 4-Chlorobenzamide derivative.
Conclusion and Future Directions
4-Chlorobenzamide and its derivatives represent a promising area for drug discovery. While preliminary studies have indicated a range of biological activities, a significant need exists for more comprehensive quantitative data and a deeper understanding of their mechanisms of action. The exploration of deuterated analogues of 4-Chlorobenzamide is a particularly exciting frontier, with the potential to yield novel therapeutic agents with enhanced pharmacokinetic profiles. This technical guide provides a foundational resource to stimulate and support further research into this intriguing class of compounds.
References
A Comprehensive Technical Guide on the Solubility of 4-Chlorobenzamide-d4
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of isotopically labeled compounds is paramount. This guide provides an in-depth overview of the solubility of 4-Chlorobenzamide-d4, a deuterated analog of 4-Chlorobenzamide. While specific quantitative solubility data for the deuterated form is not extensively published, this document extrapolates from the known characteristics of its non-deuterated counterpart and provides standardized methodologies for its determination.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is crucial in drug development for formulation, dosage form design, and predicting bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar chemical characteristics, such as polarity, will be more likely to dissolve in each other.
4-Chlorobenzamide is described as a moderately polar molecule, owing to its amide functional group and the electronegative chlorine atom.[1] This polarity influences its solubility profile, making it more soluble in organic solvents than in water.[1] It is reasonable to infer that this compound exhibits a very similar solubility profile, as deuterium substitution typically has a minimal effect on such physicochemical properties.
Qualitative and Quantitative Solubility Data
For this compound specifically, it has been noted to be soluble in chloroform, DMSO, and methanol.[2]
Table 1: Summary of Qualitative Solubility of 4-Chlorobenzamide and its Deuterated Analog
| Solvent Classification | Solvent | 4-Chlorobenzamide | This compound |
| Polar Protic | Water | Low Solubility[1] | Not explicitly stated |
| Ethanol | Soluble[1] | Not explicitly stated | |
| Methanol | Slightly Soluble | Soluble[2] | |
| Polar Aprotic | Acetone | Soluble[1] | Not explicitly stated |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Soluble[2] | |
| Non-Polar | Chloroform | Soluble[1] | Soluble[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
Caption: Workflow for solubility determination.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain that details signaling pathways directly modulated by this compound. This compound is primarily utilized as a deuterated internal standard in pharmacokinetic studies or as a building block in the synthesis of more complex molecules. The deuterium labeling is intended to alter the metabolic profile, which can be useful in drug development for improving metabolic stability.
The logical relationship in its application can be visualized as a precursor in a synthetic pathway or as a tracer in metabolic studies. Below is a conceptual diagram illustrating its role in chemical synthesis.
Caption: Role in chemical synthesis.
References
Technical Guide: Certificate of Analysis for 4-Chlorobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Chlorobenzamide-d4, a deuterated analog of 4-Chlorobenzamide. This document is structured to emulate a Certificate of Analysis, offering detailed insights into the compound's identity, purity, and isotopic enrichment. Such information is critical for its application as an internal standard in quantitative mass spectrometry-based analyses, in metabolic studies, and for elucidating reaction mechanisms.[1][2]
Compound Information
This compound (4-chloro-2,3,5,6-tetradeuteriobenzamide) is a stable isotope-labeled version of 4-Chlorobenzamide, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[3] This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard.[4]
| Property | Value |
| Compound Name | 4-Chlorobenzamide-2,3,5,6-d4 |
| CAS Number | 1219794-65-6 |
| Molecular Formula | C₇H₂D₄ClNO |
| Molecular Weight | 159.61 g/mol [3] |
| Structure | A benzamide scaffold with a chlorine atom at the para-position (C4) and deuterium atoms at the ortho- and meta-positions (C2, C3, C5, and C6).[4] |
| Unlabeled CAS Number | 619-56-7[3] |
Analytical Specifications and Data
The following tables summarize the typical quantitative data obtained from the analysis of a representative batch of this compound.
Table 1: Purity and Isotopic Enrichment
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Purity (Atom % D) | ≥98.0% | 99.2% | Mass Spectrometry, ¹H-NMR |
| Isotopic Enrichment (d₄) | Report | 99.5% | Mass Spectrometry[2] |
| d₃-Isotopologue | Report | 0.5% | Mass Spectrometry[2] |
Table 2: Physical and Chemical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | White solid |
| Melting Point | 172-176 °C (unlabeled) | 174-176 °C |
| Solubility | Soluble in Chloroform, DMSO, and Methanol[4] | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
3.1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is assessed by HPLC to separate and quantify any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the chemical purity.
3.2. Isotopic Enrichment and Purity by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is employed to determine the isotopic enrichment and the distribution of isotopologues.[1][2]
-
Instrumentation: Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HR-MS).[1][2]
-
Procedure:
-
A solution of the sample is introduced into the mass spectrometer.
-
A full scan MS is recorded to observe the molecular ion cluster.
-
The extracted ion chromatograms (EICs) for the deuterated (d₄) and partially deuterated (d₃, d₂, d₁) species are generated.
-
The isotopic enrichment is calculated by integrating the isotopic ions.[1][2]
-
3.3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structural integrity and the positions of the deuterium labels.[1][2] It can also provide a measure of the isotopic purity.[1][2]
-
¹H-NMR: The absence of signals in the aromatic region (δ 7.4–8.1 ppm) confirms the high level of deuteration at these positions.[4] The presence of any residual proton signals allows for the quantification of isotopic purity.
-
¹³C-NMR: The spectrum is compared to the non-deuterated standard to confirm the carbon skeleton. Expected peaks are around δ 165.8 (C=O) and δ 134.2 (C-Cl).[4]
Visualized Workflows
The following diagrams illustrate the analytical workflows for the characterization of this compound.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: Workflow for Isotopic Enrichment Analysis by HR-MS.
Applications in Research and Development
This compound serves as a valuable tool in various scientific disciplines:
-
Pharmacokinetic Studies: It is used as an internal standard for the quantification of 4-Chlorobenzamide and its metabolites in biological matrices. The deuterium labeling can also alter metabolic rates, which is useful in studying drug metabolism pathways.[4]
-
Environmental Analysis: Deuterated compounds can be used as tracers to monitor the environmental fate and degradation of pollutants.[4]
-
Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into reaction mechanisms.
This technical guide provides a framework for the analytical characterization of this compound. For specific batch data, always refer to the Certificate of Analysis provided by the supplier.[5]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chlorobenzamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
A Technical Guide to 4-Chlorobenzamide-d4 for Researchers and Drug Development Professionals
An in-depth overview of the commercial suppliers, key applications, and detailed experimental protocols for the deuterated internal standard, 4-Chlorobenzamide-d4.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on this compound. This deuterated analog of 4-Chlorobenzamide is a valuable tool in various analytical and research applications, primarily serving as an internal standard for quantitative analysis and in metabolic studies. This document outlines the commercial availability of this compound, its physicochemical properties, and detailed protocols for its use in key experimental settings.
Commercial Suppliers and Product Specifications
A number of specialized chemical suppliers offer this compound for research and development purposes. The table below summarizes the key specifications from prominent commercial vendors to aid in the selection of the most suitable product for your research needs.
| Supplier | Product Code | CAS Number | Isotopic Enrichment | Chemical Purity | Available Pack Sizes |
| CDN Isotopes | D-6575 | 1219794-65-6 | 98 atom % D[1][2] | ≥ 98% | 100 mg, 250 mg[1] |
| LGC Standards (incorporating Toronto Research Chemicals) | CDN-D-6575 | 1219794-65-6 | 98 atom % D[3] | min 98%[3] | Inquire |
| MedchemExpress | HY-W018733S | 1219794-65-6 | Not specified | Not specified | Inquire |
| Benchchem | Inquire | 1219794-65-6 | >98% deuteration (<2% protiated species)[4] | Not specified | Inquire |
Core Applications and Experimental Protocols
This compound is a versatile tool in the modern research laboratory. Its primary applications leverage the stability of the deuterium label, which imparts a distinct mass difference from its unlabeled counterpart without significantly altering its chemical properties. This makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a useful tracer in metabolic and environmental studies.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The most common application of this compound is as an internal standard (IS) in LC-MS methods for the accurate quantification of 4-Chlorobenzamide or structurally related compounds in complex biological matrices. The IS is added to samples at a known concentration at an early stage of sample preparation to correct for variability in extraction efficiency, matrix effects, and instrument response.
This protocol outlines a general procedure for the quantification of 4-chlorobenzamide in plasma using this compound as an internal standard.
Materials:
-
Human plasma
-
4-Chlorobenzamide (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Chlorobenzamide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 0.1% formic acid in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions (Q1/Q3):
-
4-Chlorobenzamide: m/z 156.0 → 139.0
-
This compound: m/z 160.0 → 143.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolic Stability Assays
Understanding the metabolic stability of a drug candidate is crucial in early drug development. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the rate of metabolism. This compound can be used as an internal standard to improve the accuracy of these assays.
This protocol describes a typical procedure to determine the metabolic stability of a test compound, using this compound as an internal standard for the quantification of the parent compound over time.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
This compound (internal standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), cold
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the internal standard (this compound) in acetonitrile at a concentration suitable for quenching the reaction and for LC-MS analysis.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
-
Other Potential Applications
-
Environmental Tracing: Deuterated compounds like this compound can be used as tracers in environmental studies to track the fate and transport of pollutants in soil and water systems.[4]
-
Neuropharmacology Research: The unlabeled compound, 4-chlorobenzamide, has been investigated for its potential as a monoamine oxidase (MAO) inhibitor.[5] this compound could be used in related studies to investigate metabolic pathways and enzyme kinetics.
Conclusion
This compound is a valuable and commercially available tool for researchers in drug development and analytical sciences. Its primary utility as an internal standard in LC-MS based quantification and metabolic stability assays enables the generation of high-quality, reliable data. The detailed protocols and supplier information provided in this guide are intended to facilitate the effective integration of this compound into various research workflows.
References
Pharmacological Properties of Deuterated Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules represents a significant advancement in medicinal chemistry. This approach, often termed "deuterium switching," leverages the kinetic isotope effect to favorably alter the pharmacokinetic properties of a drug without modifying its fundamental pharmacodynamic characteristics. This in-depth technical guide explores the pharmacological properties of deuterated benzamides, with a primary focus on deutetrabenazine, the first deuterated drug to receive FDA approval and a prime example of this class. This document will provide a comprehensive overview of the mechanism of action, comparative pharmacokinetic and clinical data, and detailed experimental protocols relevant to the study of these compounds.
The Kinetic Isotope Effect and Its Impact on Drug Metabolism
The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly slow the rate of enzymatic metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] This phenomenon, known as the kinetic isotope effect, leads to a decreased rate of metabolism, which can result in a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable safety profile due to reduced formation of toxic metabolites or lower peak plasma concentrations (Cmax).[1][2]
Deutetrabenazine: A Case Study
Deutetrabenazine, a deuterated analog of tetrabenazine, is a vesicular monoamine transporter 2 (VMAT2) inhibitor.[3] It is approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[3] The deuteration of the two methoxy groups in tetrabenazine slows their metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[3][4]
Mechanism of Action: VMAT2 Inhibition
Deutetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), are reversible inhibitors of VMAT2.[5][6][7] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in the central nervous system. Its primary function is to transport monoamine neurotransmitters (such as dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[6][7]
By inhibiting VMAT2, deutetrabenazine depletes the stores of these monoamines in the nerve terminals.[5][6] The monoamines that are not sequestered into vesicles are degraded by cytoplasmic enzymes like monoamine oxidase (MAO).[8] The reduction in the release of dopamine, in particular, is believed to be the primary mechanism by which deutetrabenazine alleviates the hyperkinetic movements seen in chorea and tardive dyskinesia.[8]
Caption: VMAT2 inhibition by deuterated benzamides.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (15 mg, fasted) | Tetrabenazine (25 mg, fasted) |
| Total (α+β)-HTBZ | ||
| Cmax (ng/mL) | 33.1 | 104 |
| AUCinf (ng·h/mL) | 609 | 572 |
| T½ (h) | 9.9 | 5.4 |
| α-HTBZ | ||
| Cmax (ng/mL) | 10.9 | 24.1 |
| AUCinf (ng·h/mL) | 196 | 134 |
| T½ (h) | 9.3 | 4.8 |
| β-HTBZ | ||
| Cmax (ng/mL) | 22.2 | 79.9 |
| AUCinf (ng·h/mL) | 413 | 438 |
| T½ (h) | 10.3 | 6.0 |
| Data are presented as mean values. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life. HTBZ: Dihydrotetrabenazine.[5][9] |
Table 2: Clinical Efficacy of Deutetrabenazine in Chorea Associated with Huntington's Disease (First-HD Study)
| Outcome Measure | Deutetrabenazine (n=45) | Placebo (n=45) | p-value |
| Change from Baseline in Total Maximal Chorea Score | -4.4 | -1.9 | <0.001 |
| Treatment Success (Patient Global Impression of Change) | 51% | 20% | 0.002 |
| Treatment Success (Clinical Global Impression of Change) | 42% | 13% | 0.002 |
| Data from a 12-week, randomized, double-blind, placebo-controlled trial.[10][11] |
Table 3: Clinical Efficacy of Deutetrabenazine in Tardive Dyskinesia (ARM-TD Study)
| Outcome Measure | Deutetrabenazine (n=58) | Placebo (n=59) | p-value |
| Change from Baseline in AIMS Score at Week 12 | -3.0 | -1.6 | 0.019 |
| AIMS: Abnormal Involuntary Movement Scale. Data from a 12-week, randomized, double-blind, placebo-controlled trial.[3][6] |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of a deuterated benzamide and its non-deuterated counterpart in human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated benzamides)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for in vitro metabolic stability assay.
CYP2D6 Inhibition Assay
Objective: To evaluate the potential of a deuterated benzamide to inhibit the activity of the CYP2D6 enzyme.
Materials:
-
Test compound (deuterated benzamide)
-
Human liver microsomes
-
CYP2D6-specific substrate (e.g., dextromethorphan)
-
Positive control inhibitor (e.g., quinidine)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compound and positive control inhibitor.
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and varying concentrations of the test compound or positive control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the CYP2D6 substrate.
-
Calculate the percent inhibition of CYP2D6 activity at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of a deuterated benzamide and its non-deuterated analog in rats.
Materials:
-
Test compounds
-
Sprague-Dawley rats (male)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the deuterated or non-deuterated benzamide to separate groups of rats.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Caption: In vivo pharmacokinetic study workflow.
Conclusion
Deuterated benzamides, exemplified by the clinical success of deutetrabenazine, represent a valuable strategy in drug development. By leveraging the kinetic isotope effect, deuteration can significantly improve the pharmacokinetic profile of benzamide-based drugs, leading to enhanced therapeutic benefits. The improved metabolic stability of deutetrabenazine results in a longer half-life and reduced peak plasma concentrations of its active metabolites, which translates to less frequent dosing and an improved safety and tolerability profile compared to its non-deuterated predecessor. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of novel deuterated benzamides, enabling researchers to thoroughly characterize their pharmacological properties and assess their therapeutic potential. As our understanding of the nuances of drug metabolism continues to grow, the targeted application of deuterium chemistry will undoubtedly play an increasingly important role in the design of safer and more effective medicines.
References
- 1. scribd.com [scribd.com]
- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Application of Deuterium to Modulate the Metabolic Fate of 4-Chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a powerful tool in medicinal chemistry to favorably alter pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of deuterium in modifying the metabolic pathways of 4-Chlorobenzamide, a representative small molecule. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly retard metabolic rates at specific sites, leading to improved metabolic stability, potentially reduced formation of toxic metabolites, and an enhanced therapeutic profile. This document outlines the theoretical basis for this approach, details relevant experimental protocols for assessing metabolic stability and identifying metabolites, and presents hypothesized metabolic pathways for 4-Chlorobenzamide and its deuterated analogue. The information herein is intended to provide researchers and drug development professionals with the foundational knowledge to apply deuteration strategies in their own discovery and development programs.
Introduction: The Deuterium Advantage in Drug Metabolism
In the pursuit of developing safer and more effective pharmaceuticals, medicinal chemists continuously seek innovative strategies to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. One such strategy that has gained significant traction is the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium. This subtle modification, which doubles the mass of the hydrogen atom, can have profound effects on the metabolic fate of a molecule.
The underlying principle of this "deuterium advantage" lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and possesses a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. Many Phase I metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step. By strategically placing deuterium at a site of metabolic attack, the rate of that metabolic transformation can be significantly slowed down.
The potential benefits of applying this strategy to a molecule like 4-Chlorobenzamide are manifold:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing and improved patient compliance.
-
Reduced Formation of Reactive Metabolites: In some cases, metabolic processes can lead to the formation of toxic or reactive metabolites. Slowing down these pathways can enhance the safety profile of a drug.
-
Altered Metabolic Pathways ("Metabolic Shunting"): By blocking a primary metabolic route, deuteration can redirect the metabolism of a molecule towards alternative, potentially more favorable, pathways.
-
Increased Drug Exposure: A lower rate of clearance can result in a higher overall exposure (Area Under the Curve, AUC) of the parent drug, which may lead to enhanced efficacy.
This guide will use 4-Chlorobenzamide as a model compound to illustrate these principles and provide a practical framework for investigation.
Hypothesized Metabolic Pathways of 4-Chlorobenzamide
While specific experimental data on the metabolism of 4-Chlorobenzamide is limited in the public domain, its metabolic fate can be predicted based on the well-established biotransformation pathways for structurally similar aromatic amides. The two primary metabolic pathways anticipated for 4-Chlorobenzamide are aromatic hydroxylation and amide hydrolysis .
Pathway 1: Aromatic Hydroxylation
This pathway involves the introduction of a hydroxyl group onto the phenyl ring, a reaction predominantly catalyzed by Cytochrome P450 enzymes in the liver. The most likely positions for hydroxylation are ortho and meta to the chloro substituent, leading to the formation of phenolic metabolites.
Pathway 2: Amide Hydrolysis
The amide bond in 4-Chlorobenzamide can be cleaved by amidase enzymes, yielding 4-chlorobenzoic acid and ammonia. This is a common metabolic route for amide-containing drugs.
The following diagram illustrates these hypothesized metabolic pathways.
Role of Deuterium in Modifying Metabolic Pathways
By strategically replacing hydrogen with deuterium at the positions susceptible to metabolic attack, we can expect to observe a significant alteration in the metabolic profile of 4-Chlorobenzamide.
Deuteration of the Aromatic Ring
Replacing the hydrogens on the phenyl ring with deuterium (creating, for example, 4-Chlorobenzamide-d4) would be expected to slow down the rate of aromatic hydroxylation. This is a direct consequence of the C-D bond being stronger than the C-H bond, thus increasing the activation energy for the hydroxylation reaction catalyzed by CYP450 enzymes. This would lead to a decrease in the formation of phenolic metabolites.
Impact on Overall Metabolism
If aromatic hydroxylation is a major clearance pathway for 4-Chlorobenzamide, its deuteration should result in a longer metabolic half-life and increased exposure of the parent compound. This could also lead to "metabolic shunting," where a greater proportion of the drug is metabolized via the amide hydrolysis pathway.
The diagram below illustrates the anticipated effect of deuteration on the metabolic pathways.
Experimental Protocols
To investigate the metabolism of 4-Chlorobenzamide and the effects of deuteration, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key experiments.
Synthesis of Deuterated 4-Chlorobenzamide (e.g., this compound)
Objective: To synthesize 4-Chlorobenzamide with deuterium atoms replacing the hydrogen atoms on the aromatic ring.
Materials:
-
4-Chlorobenzoic acid
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium oxide (D₂O)
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) solution
-
Anhydrous solvents (e.g., THF, Dichloromethane)
Procedure:
-
H-D Exchange on 4-Chlorobenzoic Acid:
-
In a high-pressure reactor, dissolve 4-chlorobenzoic acid in D₂O.
-
Add a catalytic amount of Pd/C.
-
Pressurize the reactor with D₂ gas.
-
Heat the mixture at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate H-D exchange on the aromatic ring.
-
Monitor the extent of deuteration by ¹H NMR or Mass Spectrometry.
-
After the reaction, cool the reactor, filter the catalyst, and isolate the deuterated 4-chlorobenzoic acid-d4.
-
-
Conversion to Acid Chloride:
-
In a flame-dried flask under an inert atmosphere, suspend the deuterated 4-chlorobenzoic acid-d4 in an anhydrous solvent like dichloromethane.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chlorobenzoyl chloride-d4.
-
-
Amidation:
-
Dissolve the crude 4-chlorobenzoyl chloride-d4 in an anhydrous solvent like THF.
-
Slowly add this solution to a cooled (0 °C) concentrated solution of ammonia in water or an organic solvent.
-
Stir the reaction mixture for several hours at room temperature.
-
Isolate the product, this compound, by filtration or extraction, followed by purification (e.g., recrystallization).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of 4-Chlorobenzamide and its deuterated analogue in a liver microsomal system.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
4-Chlorobenzamide and this compound stock solutions (in a suitable organic solvent like DMSO)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a master mix containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
The following diagram outlines the workflow for the metabolic stability assay.
Metabolite Identification by LC-MS/MS
Objective: To identify the metabolites of 4-Chlorobenzamide and its deuterated analogue formed in the in vitro metabolism assay.
Procedure:
-
Sample Analysis:
-
Analyze the supernatant from the metabolic stability assay (typically from a longer incubation time point, e.g., 60 minutes) using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).
-
-
Data Acquisition:
-
Acquire data in both full scan mode (to detect potential metabolites) and tandem MS (MS/MS) mode (to obtain fragmentation patterns for structural elucidation).
-
-
Data Processing:
-
Compare the chromatograms of the incubated samples with control samples (without NADPH) to identify peaks corresponding to metabolites.
-
Determine the accurate mass of the potential metabolites and propose elemental compositions.
-
Based on the mass shift from the parent compound, predict the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to confirm the proposed structures and identify the site of metabolism.
-
Data Presentation: Comparative Metabolic Stability
The quantitative data obtained from the in vitro metabolic stability assays should be summarized in a clear and concise table to allow for easy comparison between the non-deuterated and deuterated compounds.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Chlorobenzamide | Hypothetical Value: 25 | Hypothetical Value: 27.7 |
| This compound | Hypothetical Value: 100 | Hypothetical Value: 6.9 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required to populate this table.
Conclusion
The strategic deuteration of 4-Chlorobenzamide, particularly on the aromatic ring, is a promising approach to modulate its metabolic profile. Based on established principles of drug metabolism, deuteration is expected to significantly reduce the rate of aromatic hydroxylation, a likely major metabolic pathway for this compound. This should translate to improved metabolic stability, characterized by a longer in vitro half-life and lower intrinsic clearance.
The experimental protocols detailed in this guide provide a robust framework for synthesizing the deuterated analogue and for conducting the necessary in vitro studies to quantify the impact of deuteration on metabolic stability and to identify the resulting metabolites. The successful application of this strategy to 4-Chlorobenzamide would not only enhance its potential as a chemical probe or therapeutic agent but also serve as a compelling case study for the broader application of deuterium in drug discovery and development. Further in vivo pharmacokinetic studies would be the next logical step to confirm these in vitro findings and to fully characterize the disposition of the deuterated compound.
Methodological & Application
Application Notes and Protocols for the Use of 4-Chlorobenzamide-d4 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1] This document provides detailed application notes and protocols for the utilization of 4-Chlorobenzamide-d4 as an internal standard (IS) for the quantification of 4-Chlorobenzamide in biological matrices. 4-Chlorobenzamide is a compound of interest in various fields, including as a building block for pharmaceuticals and a potential metabolite or environmental contaminant.[2]
This compound is an ideal internal standard because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and analogous behavior allow for effective correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and reproducible quantification.
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard (this compound) is added to the sample at the initial stage of preparation. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling precise quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Chlorobenzamide (CAS: 619-56-7), this compound (CAS: 1219794-65-6)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials, analytical column (e.g., C18 reverse-phase), HPLC or UHPLC system, and a tandem mass spectrometer with an electrospray ionization (ESI) source.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chlorobenzamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Chlorobenzamide by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of blank plasma (for calibration and QC standards) or sample plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding 4-Chlorobenzamide working standard solutions.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples used to assess interferences) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | HPLC or UHPLC |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1.5 minutes. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
MRM Transitions
MRM transitions should be optimized by infusing a standard solution of each compound into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Chlorobenzamide | 156.0 | 139.0 | 100 | Optimize |
| 156.0 | 111.0 | 100 | Optimize | |
| This compound | 160.0 | 143.0 | 100 | Optimize |
| 160.0 | 115.0 | 100 | Optimize |
Note: The precursor ion for 4-Chlorobenzamide is based on its [M+H]+ adduct.[4] The product ions are common fragments. The transitions for this compound are predicted based on a +4 Da shift.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA).[5][6] The following tables summarize the typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Parameter | Typical Acceptance Criteria | Illustrative Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | y = 0.012x + 0.005 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 3 | Consistent & Reproducible | Consistent & Reproducible | 0.85 - 1.15 | 0.85 - 1.15 |
| High QC | 800 | Consistent & Reproducible | Consistent & Reproducible | 0.85 - 1.15 | 0.85 - 1.15 |
Visualizations
Caption: Experimental workflow for the quantification of 4-Chlorobenzamide.
Caption: Potential metabolic pathway of 4-Chlorobenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btrc-charity.org [btrc-charity.org]
- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Quantitative Analysis of 4-Chlorobenzamide using 4-Chlorobenzamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of analytes in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled internal standards, such as 4-Chlorobenzamide-d4, is paramount in achieving reliable and reproducible results. These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thereby effectively compensating for matrix effects and variations in instrument response.[1]
This document provides a detailed application note and protocol for the quantitative analysis of 4-Chlorobenzamide in human plasma using this compound as an internal standard. 4-Chlorobenzamide is a compound of interest in various fields, including medicinal chemistry and environmental science.
Analyte and Internal Standard
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chlorobenzamide (Analyte) | [Insert Image of 4-Chlorobenzamide Structure Here] | C₇H₆ClNO | 155.58 |
| This compound (Internal Standard) | [Insert Image of this compound Structure Here] | C₇H₂D₄ClNO | 159.61 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of 4-Chlorobenzamide in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
4-Chlorobenzamide (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Standard and Sample Preparation
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 10 mg of 4-Chlorobenzamide in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare the internal standard (IS) stock solution.
2.2. Working Solutions
-
Prepare working solutions for calibration standards by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water.
-
Prepare the IS working solution by diluting the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
2.3. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking 10 µL of the appropriate analyte working solution into 90 µL of blank human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
4.1. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4.2. Mass Spectrometry
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 4-Chlorobenzamide | 156.0 | 139.0 | 15 |
| This compound | 160.0 | 143.0 | 15 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Chlorobenzamide.
Caption: Logical relationship of using an internal standard for quantification.
References
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 4-Chlorobenzamide in Human Plasma Using 4-Chlorobenzamide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative determination of drug candidates and their metabolites in biological matrices is a critical aspect of drug discovery and development. Bioanalytical method validation ensures the reliability, accuracy, and precision of these measurements, which are essential for pharmacokinetic, toxicokinetic, and bioavailability studies. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Chlorobenzamide in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, 4-Chlorobenzamide-d4, which is considered the "gold standard" in bioanalysis.[1] SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3][4] The validation of this method has been performed in accordance with the principles outlined in the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance.[5][6]
Materials and Methods
Chemicals and Reagents
-
4-Chlorobenzamide (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Chlorobenzamide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
Store the stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the 4-Chlorobenzamide stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
2. Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Spike appropriate amounts of the 4-Chlorobenzamide working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Chlorobenzamide: To be determined by infusion and optimization
-
This compound: To be determined by infusion and optimization
-
-
Source Parameters: Optimize for maximum signal intensity.
-
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation.
Results and Discussion
The validation of the bioanalytical method will assess the following parameters as per regulatory guidelines:
1. Selectivity and Specificity Selectivity is evaluated by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of 4-Chlorobenzamide and its internal standard.
2. Linearity and Range The linearity of the method is determined by analyzing calibration curves on multiple days. The analyte-to-internal standard peak area ratio is plotted against the nominal concentration, and a linear regression is applied.
3. Accuracy and Precision Intra- and inter-day accuracy and precision are evaluated by analyzing replicate QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results should meet the acceptance criteria outlined in the FDA guidance.
4. Stability The stability of 4-Chlorobenzamide in human plasma is assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
5. Matrix Effect The effect of the plasma matrix on the ionization of the analyte and internal standard is investigated to ensure that it does not impact the accuracy and precision of the method.
6. Extraction Recovery The efficiency of the protein precipitation extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted samples.
Data Summary Tables
Table 1: Calibration Curve Linearity
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | 1/x² weighted linear | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Stability
| Stability Test | Conditions | % Bias from Nominal |
|---|---|---|
| Bench-top | 8 hours at Room Temp. | Within ±15% |
| Freeze-Thaw | 3 cycles | Within ±15% |
| Long-term | 30 days at -80°C | Within ±15% |
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|
| LQC | Consistent | Minimal |
| HQC | Consistent | Minimal |
This application note provides a detailed protocol for a sensitive, selective, and robust LC-MS/MS method for the quantification of 4-Chlorobenzamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method is validated according to current regulatory guidelines and is suitable for use in regulated bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 4-Chlorobenzamide in Human Plasma using a Validated LC-MS/MS Method with 4-Chlorobenzamide-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chlorobenzamide in human plasma. The method utilizes 4-Chlorobenzamide-d4 as a stable, isotopically labeled internal standard to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical and research laboratories. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
4-Chlorobenzamide is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Accurate and reliable quantification of 4-Chlorobenzamide in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug metabolism research. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations in sample preparation, matrix effects, and instrument response.[7] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for 4-Chlorobenzamide in human plasma.
Physicochemical Properties of 4-Chlorobenzamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.
| Property | Value | Reference |
| Molecular Formula | C7H6ClNO | [1][8] |
| Molar Mass | 155.58 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 172-176 °C | [8][10][11] |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[1] | |
| Polarity | Moderately polar | [1] |
Experimental Protocols
Materials and Reagents
-
4-Chlorobenzamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of 4-Chlorobenzamide and this compound in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare a series of working standard solutions of 4-Chlorobenzamide by serially diluting the stock solution with a 50:50 mixture of methanol and water. Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System: | UHPLC System |
| Column: | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic acid in water |
| Mobile Phase B: | 0.1% Formic acid in acetonitrile |
| Gradient: | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
| Gas Temperature: | 325°C |
| Gas Flow: | 8 L/min |
| Nebulizer Pressure: | 40 psi |
| Capillary Voltage: | 3500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Chlorobenzamide | 156.0 | 139.0 | 15 |
| This compound | 160.0 | 143.0 | 15 |
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 4-Chlorobenzamide | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low | > 85 | > 85 | < 15 |
| High | > 85 | > 85 | < 15 |
Visualizations
Caption: LC-MS/MS Experimental Workflow for 4-Chlorobenzamide Analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. books.rsc.org [books.rsc.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Sample Preparation of 4-Chlorobenzamide-d4 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of 4-Chlorobenzamide-d4, a deuterated internal standard. The following methods are commonly employed in bioanalytical laboratories for the extraction and cleanup of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative bioanalysis. It is chemically and physically almost identical to the analyte of interest, 4-Chlorobenzamide, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution and analogous behavior allow for precise correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and reproducible quantification.
I. Sample Preparation Techniques
Three common and effective techniques for preparing plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanliness, required sensitivity, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used in high-throughput screening environments. Acetonitrile is a commonly used solvent for this purpose.
Experimental Protocol:
-
Allow frozen plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each tube, except for blank samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
Workflow for Protein Precipitation:
A streamlined workflow for the protein precipitation of plasma samples.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. This technique offers a cleaner sample extract compared to protein precipitation.
Experimental Protocol:
-
Thaw plasma samples, QCs, and calibration standards at room temperature.
-
Pipette 200 µL of plasma into a clean 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of a 5% ammonium hydroxide solution to basify the sample (to a pH > 9), which can improve the extraction efficiency of certain compounds.
-
Briefly vortex the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject the sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction:
Application Notes and Protocols for the Analysis of 4-Chlorobenzamide-d4 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzamide is a chemical compound that can be found in the environment due to its use in various industrial processes and as a potential degradation product of certain pesticides. Its presence in environmental matrices such as water and soil is of growing concern, necessitating sensitive and reliable analytical methods for its quantification. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying trace-level contaminants. This method utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.
4-Chlorobenzamide-d4, the deuterated analog of 4-Chlorobenzamide, serves as an ideal internal standard for its analysis. It exhibits nearly identical behavior during sample extraction, cleanup, and chromatographic separation, allowing for the correction of matrix effects and variations in analytical recovery, which leads to highly accurate and precise quantification. These application notes provide detailed protocols for the analysis of 4-Chlorobenzamide in water and soil samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, the ratio of their signals remains constant. This allows for accurate quantification of the analyte in the original sample, irrespective of extraction efficiency or matrix-induced signal suppression or enhancement.
Figure 1: General workflow for the quantitative analysis of 4-Chlorobenzamide using this compound.
Experimental Protocols
Materials and Reagents
-
Standards: 4-Chlorobenzamide (≥98% purity), this compound (≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Salts and Sorbents: Magnesium sulfate (anhydrous), Sodium chloride, Primary secondary amine (PSA) sorbent, C18 sorbent, Oasis HLB SPE cartridges (or equivalent).
-
Equipment: Analytical balance, Vortex mixer, Centrifuge, SPE manifold, Nitrogen evaporator, LC-MS/MS system.
Protocol 1: Analysis of 4-Chlorobenzamide in Water Samples
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 7 days. For longer storage, freeze at -20°C.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 2 x 4 mL of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of 4-Chlorobenzamide in Soil Samples
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Collection and Homogenization: Collect soil samples and homogenize them by sieving to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to a 2 mL autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental workflows for water and soil sample preparation.
LC-MS/MS Analysis
1. Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
2. Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are suggested for the analysis of 4-Chlorobenzamide and its deuterated internal standard. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| 4-Chlorobenzamide | 156.0 | 139.0 | 111.0 | 15 | 25 |
| This compound | 160.0 | 143.0 | 115.0 | 15 | 25 |
Quantitative Data
The following table summarizes the expected performance of the analytical method for 4-Chlorobenzamide in various environmental matrices. These values are based on typical performance characteristics of similar LC-MS/MS methods for trace organic contaminants.
| Matrix | Limit of Detection (LOD) (ng/L or µg/kg) | Limit of Quantification (LOQ) (ng/L or µg/kg) | Recovery (%) | Precision (RSD %) |
| Surface Water | 0.5 | 1.5 | 92 - 105 | < 10 |
| Groundwater | 0.2 | 0.6 | 95 - 108 | < 8 |
| Sandy Soil | 0.1 | 0.3 | 88 - 102 | < 12 |
| Clay Soil | 0.2 | 0.6 | 85 - 98 | < 15 |
Conclusion
The use of this compound as an internal standard in conjunction with SPE or QuEChERS sample preparation and LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of 4-Chlorobenzamide in environmental water and soil samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in environmental monitoring and safety assessment. The implementation of isotope dilution mass spectrometry is crucial for obtaining high-quality, defensible data in complex matrices.
Application Notes and Protocols for the Residue Analysis of 4-Chlorobenzamide in Food Matrices using 4-Chlorobenzamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzamide is a chemical compound that may be present in food products as a residue from certain pesticides or as a metabolite of other compounds. Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for such compounds in various food commodities to ensure consumer safety. Accurate and sensitive analytical methods are therefore essential for the monitoring of 4-Chlorobenzamide residues in food.
This document provides a detailed application note and protocol for the quantitative analysis of 4-Chlorobenzamide in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 4-Chlorobenzamide-d4, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.
Principle
The analytical method involves the extraction of 4-Chlorobenzamide and the internal standard, this compound, from a homogenized food sample using the QuEChERS method. This technique utilizes an acetonitrile-based extraction followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components. The cleaned extract is then analyzed by LC-MS/MS. Separation is achieved using a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Standards:
-
4-Chlorobenzamide (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
QuEChERS Extraction Salts:
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
-
Dispersive SPE Sorbents:
-
Primary secondary amine (PSA)
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for highly pigmented matrices
-
-
Other:
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Chlorobenzamide and this compound in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working standard solution of 4-Chlorobenzamide by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking appropriate amounts of the intermediate standard solution into blank matrix extracts. The concentration range should be selected to cover the expected residue levels and MRLs. A typical range would be 1, 5, 10, 25, 50, and 100 ng/mL.
Sample Preparation (QuEChERS Method)
A generalized QuEChERS protocol for a vegetable matrix is provided below. This may need to be optimized for different food matrices.
-
Homogenization: Homogenize a representative sample of the food matrix (e.g., using a high-speed blender).
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate. For highly pigmented samples, GCB may be included, but its use should be validated for recovery of the target analyte.
-
Vortex for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
-
Data Presentation
MRM Transitions and Collision Energies
The selection of precursor and product ions, as well as the optimization of collision energies, are critical for achieving high sensitivity and selectivity. The following are proposed MRM transitions that should be confirmed and optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Chlorobenzamide (Quantifier) | 156.0 | 139.0 | 100 | Optimize (e.g., 15-25) |
| 4-Chlorobenzamide (Qualifier) | 156.0 | 111.0 | 100 | Optimize (e.g., 25-35) |
| This compound (Internal Standard) | 160.0 | 143.0 | 100 | Optimize (e.g., 15-25) |
Method Validation Data
The analytical method should be validated according to international guidelines such as SANTE/11312/2021. The following table summarizes typical performance characteristics expected for this method.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | - | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | - | 0.5 - 2.0 µg/kg |
| Recovery (%) | 70 - 120% | 85 - 110% |
| Repeatability (RSDr %) | ≤ 20% | < 10% |
| Reproducibility (RSDR %) | ≤ 20% | < 15% |
| Matrix Effect (%) | 80 - 120% | Within acceptable range with IS correction |
Visualization
Analytical Workflow
The overall workflow for the residue analysis of 4-Chlorobenzamide in food matrices is depicted in the following diagram.
Caption: Workflow for 4-Chlorobenzamide residue analysis in food.
Conclusion
The described method provides a robust and reliable approach for the determination of 4-Chlorobenzamide residues in various food matrices. The use of this compound as an internal standard, coupled with the efficient QuEChERS sample preparation and sensitive LC-MS/MS detection, allows for accurate quantification at low levels, ensuring compliance with regulatory MRLs and safeguarding consumer health. Method validation is a critical step to ensure that the performance characteristics are suitable for the intended application.
Application Notes: High-Throughput Quantification of Novel Benzamide-Based PARP Inhibitors using 4-Chlorobenzamide-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. Many potent PARP inhibitors feature a benzamide core structure. High-throughput screening (HTS) of compound libraries is a cornerstone of early-stage drug discovery to identify novel and potent inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for quantitative bioanalysis in HTS campaigns due to its high sensitivity, selectivity, and speed.
To ensure accurate and precise quantification of analytes in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar matrix effects, thus providing reliable correction for variations during sample preparation and analysis.
This application note describes a robust and sensitive high-throughput LC-MS/MS method for the quantification of a generic benzamide-based PARP inhibitor in human plasma. The method utilizes 4-Chlorobenzamide-d4 as an internal standard, which is structurally analogous to the core moiety of many PARP inhibitors, ensuring reliable quantification. The described protocol is suitable for the rapid analysis of large numbers of samples generated during HTS campaigns.
Principle of the Assay
This method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound (internal standard) is added to plasma samples containing the benzamide-based PARP inhibitor (analyte). Following a simple and rapid protein precipitation step to remove macromolecules, the analyte and internal standard are separated from endogenous plasma components using reversed-phase ultra-high-performance liquid chromatography (UPLC). The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the unknown samples by referencing a standard curve.
Materials and Reagents
-
Analyte: Benzamide-based PARP inhibitor reference standard
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
-
Equipment:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer with an ESI source (e.g., Sciex Triple Quad or equivalent)
-
Analytical balance
-
Vortex mixer
-
Centrifuge capable of handling 96-well plates
-
96-well deep-well plates
-
96-well collection plates
-
Automated liquid handler (optional, for high-throughput)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the benzamide-based PARP inhibitor reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking the appropriate analyte working solutions into blank human plasma to achieve final concentrations ranging from 1 to 5000 ng/mL.[1][2]
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) in blank human plasma.[3]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well deep-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 4 minutes
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (e.g., Veliparib): Q1: 245.2 m/z → Q3: 162.0 m/z[7]
-
Internal Standard (this compound): Q1: 160.1 m/z → Q3: 115.0 m/z
-
-
Source Parameters: Optimize for the specific instrument (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
Data Presentation
The performance of the assay should be evaluated by assessing its linearity, precision, accuracy, and recovery. Representative data are presented in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Benzamide-based PARP Inhibitor | 1 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Intra- and Inter-Assay Precision and Accuracy [5]
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1 | 6.8 | 105.2 |
| LQC | 3 | 5.2 | 98.7 |
| MQC | 250 | 4.1 | 101.5 |
| HQC | 4000 | 3.5 | 97.9 |
Table 3: Recovery and Matrix Effect [6]
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Benzamide-based PARP Inhibitor | LQC (3 ng/mL) | 92.5 | 95.8 |
| HQC (4000 ng/mL) | 94.1 | 93.7 | |
| This compound | 100 ng/mL | 93.3 | 94.5 |
Visualizations
Caption: High-throughput LC-MS/MS workflow for PARP inhibitor quantification.
Conclusion
The described high-throughput LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of benzamide-based PARP inhibitors in human plasma. The simple protein precipitation sample preparation is amenable to automation, making it ideal for the analysis of large numbers of samples generated in a drug discovery HTS setting. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation. This protocol can be readily adapted for other benzamide-containing analytes and serves as a valuable tool for accelerating the discovery and development of novel therapeutics.
References
- 1. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 2. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive method for determination of veliparib (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive method for determination of veliparib (ABT-888), in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and validation of an innovative UPLC-MS/MS approach for quantitation and pharmacokinetics of veliparib in rat plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. akjournals.com [akjournals.com]
Application Note: The Role of 4-Chlorobenzamide-d4 as an Internal Standard in Forensic Toxicology Screening
Abstract
In the landscape of analytical toxicology, achieving the highest degree of accuracy and precision in quantitative analysis is paramount.[1] This application note details the use of 4-Chlorobenzamide-d4 as a deuterated internal standard in the robust and reliable screening of analytes in forensic toxicology. The use of stable isotope-labeled internal standards, such as this compound, is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This document provides a comprehensive overview, including the principles of isotope dilution, a detailed experimental protocol, and representative quantitative data to guide researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of xenobiotics and their metabolites in complex biological matrices is a fundamental aspect of forensic toxicology. Analytical variability can arise from sample extraction, chromatographic separation, and mass spectrometric ionization.[1] The use of an internal standard (IS) is a widely accepted strategy to mitigate this variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to compensate for variations at each stage of the analytical workflow.[1]
Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are particularly advantageous.[1][2] By replacing one or more hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Importantly, the physicochemical properties remain nearly identical, ensuring that the internal standard and the analyte behave similarly during sample preparation and analysis.[2] This co-elution and similar ionization response normalize for matrix effects, which can cause ion suppression or enhancement, leading to more reliable and accurate quantification.[3]
This compound, with its deuterated aromatic ring, serves as an excellent internal standard for a variety of analytes in forensic toxicology screening. Its structure, consisting of a benzene ring with a chlorine atom and an amide functional group, makes it a suitable mimic for numerous compounds of forensic interest.[4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample before processing. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by any sample loss or matrix effects during the analytical process, this ratio remains constant and can be used to accurately determine the concentration of the analyte in the original sample.
References
Application Note and Protocol: Preparation of 4-Chlorobenzamide-d4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standardized operating procedure for the safe and accurate preparation of a 4-Chlorobenzamide-d4 stock solution for use in various research and analytical applications.
Introduction
This compound is a deuterated analog of 4-Chlorobenzamide, often used as an internal standard in quantitative mass spectrometry-based studies such as pharmacokinetic analyses and metabolic profiling. Accurate preparation of a stock solution is critical for generating reliable and reproducible experimental data. This protocol outlines the necessary steps, safety precautions, and materials required for this procedure.
Materials and Equipment
-
This compound (solid form)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., Methanol, Acetonitrile, Dimethyl Sulfoxide)
-
Vortex mixer
-
Sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Safety Precautions
4-Chlorobenzamide and its deuterated form are classified as hazardous.[1][2][3] The following safety precautions must be followed:
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[1][2]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][2]
-
Ingestion: The substance is harmful if swallowed.[3] Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[1][2]
Quantitative Data Summary
A summary of the key quantitative data for 4-Chlorobenzamide is provided in the table below. The molecular weight will differ slightly for the deuterated form.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂D₄ClNO | N/A |
| Molecular Weight (non-deuterated) | 155.58 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 177 - 181 °C | [1][2] |
| Solubility | Low in water; soluble in ethanol, acetone, chloroform | [4] |
| Storage Temperature | 10°C - 25°C (Room Temperature) |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.
5.1. Solvent Selection
Based on its solubility profile, this compound is readily soluble in common organic solvents.[4] The choice of solvent will depend on the downstream application. Methanol, acetonitrile, and DMSO are common choices. For this protocol, we will use methanol.
5.2. Stock Solution Preparation (1 mg/mL)
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it with a small amount of the chosen solvent (methanol) into the flask to ensure all the compound is transferred.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Vortex and Sonicate: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer and a sonicator to ensure complete dissolution.
-
Dilute to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol. Ensure the bottom of the meniscus is level with the calibration mark on the flask.
-
Homogenize: Cap the flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.
-
Label and Store: Transfer the stock solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's recommendations, but typically storage at -20°C is advisable.
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-Chlorobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chlorobenzamide and its deuterated internal standard, 4-Chlorobenzamide-d4. The described methodology, utilizing Multiple Reaction Monitoring (MRM), is suitable for the quantification of 4-Chlorobenzamide in complex biological matrices, such as plasma. This document provides the necessary mass spectrometry parameters, liquid chromatography conditions, and a detailed sample preparation protocol to ensure accuracy and reproducibility in research and drug development settings.
Introduction
4-Chlorobenzamide is a chemical compound that can be found as an impurity or a metabolite in various pharmaceutical and chemical manufacturing processes. Accurate and sensitive quantification of this compound is crucial for safety and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This application note provides a comprehensive protocol for the detection and quantification of 4-Chlorobenzamide using this compound as an internal standard.
Experimental
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is tuned and calibrated according to the manufacturer's recommendations. The optimized MRM parameters for 4-Chlorobenzamide and this compound are summarized in Table 1. The precursor ion for 4-Chlorobenzamide is the protonated molecule [M+H]⁺ at m/z 156.0.[2] Upon collision-induced dissociation (CID), the most abundant and stable product ion is observed at m/z 139.0, corresponding to the loss of the amide group. For the deuterated internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 160.0. A corresponding stable product ion should be selected for quantification.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 4-Chlorobenzamide | 156.0 | 139.0 | 100 | User Optimized | User Optimized |
| This compound | 160.0 | User Selected | 100 | User Optimized | User Optimized |
Note: Collision Energy and Declustering Potential should be optimized for the specific instrument being used to achieve maximum sensitivity.
Liquid Chromatography
Chromatographic separation is achieved using a UPLC/HPLC system with a C18 reversed-phase column. The method parameters are outlined in Table 2. A gradient elution is employed to ensure efficient separation of the analyte from matrix components and to achieve a sharp peak shape.
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 3 |
Table 3: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Sample Preparation: Protein Precipitation
For the analysis of 4-Chlorobenzamide in plasma, a simple and efficient protein precipitation protocol is employed to remove proteins and other macromolecules that can interfere with the analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard, this compound, at a suitable concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram.
References
Chromatographic conditions for separating 4-Chlorobenzamide-d4
An Application Note on the Chromatographic Separation of 4-Chlorobenzamide-d4
For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the chromatographic separation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a deuterated analog of 4-Chlorobenzamide. The incorporation of deuterium atoms provides a distinct mass signature, making it a valuable internal standard for quantitative bioanalytical assays and for studying the metabolic fate of 4-Chlorobenzamide. Accurate and reliable chromatographic separation is crucial for its precise quantification. This application note outlines the key chromatographic conditions and a detailed protocol for the separation of this compound.
Chromatographic Conditions
A summary of the recommended Liquid Chromatography-Mass Spectrometry (LC-MS) conditions for the analysis of this compound is presented in the table below. These conditions are based on established methods for the separation of 4-Chlorobenzamide and related compounds[1].
| Parameter | Condition |
| LC System | UHPLC/HPLC system coupled to a mass spectrometer |
| Column | Waters Atlantis T3 C18, 3 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 160.05 (for this compound, [M+H]⁺) |
| Product Ions | To be determined by infusion and fragmentation analysis |
Experimental Protocol
This section details the step-by-step procedure for the preparation of standards and samples, and the subsequent analysis by LC-MS.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (for sample dissolution)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of Mobile Phase A and B to achieve the desired concentration range.
Sample Preparation
-
Sample Dissolution: Dissolve the sample containing this compound in methanol to an appropriate concentration.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered sample with a 50:50 mixture of Mobile Phase A and B to a concentration within the calibration range.
LC-MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared standard or sample into the LC-MS system.
-
Data Acquisition: Acquire data using the parameters outlined in the chromatographic conditions table. The retention time for 4-Chlorobenzamide is approximately 16.8 minutes under similar conditions with a C18 column[1]. The deuterated analog is expected to have a very similar retention time.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow from sample and standard preparation to data analysis.
References
Application Notes: Utilization of 4-Chlorobenzamide-d4 in Neuropharmacological Research
Introduction
In the field of neuropharmacology, the precise quantification of novel drug candidates and established therapeutics in biological matrices is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[1][2] 4-Chlorobenzamide-d4 is the deuterated analog of 4-Chlorobenzamide, a compound belonging to the benzamide class. Derivatives of benzamide have been investigated for a range of neuropharmacological activities, including the inhibition of enzymes such as monoamine oxidase A (MAO-A), a key target in the treatment of depression and other neurological disorders.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of a representative benzamide-based neuropharmacological compound in rat brain tissue.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard in LC-MS/MS assays. Its chemical structure is identical to 4-Chlorobenzamide, except for the substitution of four hydrogen atoms on the phenyl ring with deuterium. This results in a mass shift of +4 Da, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.[1] Because it shares near-identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal tool for accurate quantification.[4]
Key Advantages:
-
Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by the complex biological matrix of brain tissue.[2]
-
Improved Precision and Accuracy: Accounts for variability during sample preparation steps, such as liquid-liquid extraction or protein precipitation.[5][6]
-
Enhanced Method Robustness: Ensures reliable and reproducible results across different sample batches and analytical runs.[7]
Experimental Protocols
This section outlines a representative protocol for the quantification of a hypothetical benzamide-based MAO-A inhibitor, "BZ-453," in rat brain tissue, using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of BZ-453 and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a final concentration of 100 ng/mL in the same diluent.
Sample Preparation from Rat Brain Tissue
-
Tissue Homogenization: Accurately weigh approximately 100 mg of rat brain tissue. Add 400 µL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[8]
-
Spiking with Internal Standard: To a 100 µL aliquot of the brain homogenate, add 10 µL of the 100 ng/mL this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[4]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: (Multiple Reaction Monitoring)
-
BZ-453 (Analyte): [M+H]⁺ > fragment ion (e.g., 295.1 > 155.1)
-
This compound (IS): [M+H]⁺ > fragment ion (e.g., 160.0 > 143.0)
-
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method described above, validated according to regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy Data
| QC Level (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LLOQ (0.5) | < 15% | < 15% | Within ±20% |
| Low QC (1.5) | < 10% | < 10% | Within ±15% |
| Mid QC (75) | < 8% | < 9% | Within ±15% |
| High QC (400) | < 7% | < 8% | Within ±15% |
Table 3: Matrix Effect and Recovery
| Parameter | BZ-453 (Analyte) | This compound (IS) |
| Extraction Recovery | Consistent (~85%) | Consistent (~87%) |
| Matrix Factor | 0.92 | 0.94 |
| IS-Normalized Matrix Factor | 0.98 | - |
Visualizations
Signaling Pathway
The benzamide scaffold is present in molecules that can act as inhibitors of Monoamine Oxidase A (MAO-A). This enzyme is critical for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, which is a key mechanism in antidepressant therapies.
Caption: Inhibition of MAO-A by a benzamide compound, increasing serotonin availability.
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of a neuropharmacological agent in brain tissue.
Caption: Workflow for quantification of neuro-agents using an internal standard.
Logical Relationship
This diagram shows the logical basis for using a stable isotope-labeled internal standard in quantitative analysis.
Caption: Logic of using a SIL-IS to ensure accurate quantification.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 4-Chlorobenzamide-d4 Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chlorobenzamide-d4 as an internal standard in quantitative analyses. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS-based bioanalysis. This document offers a structured approach to identifying, quantifying, and mitigating these effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in my analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, in this case, 4-Chlorobenzamide, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method, potentially leading to erroneous quantification of your target compound.[1]
Q2: How is this compound supposed to correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte, it is expected to co-elute during chromatography and experience similar ionization suppression or enhancement. By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: My results are inconsistent even though I'm using this compound. What could be the issue?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. The most common reason for this failure is the occurrence of differential matrix effects . This happens when the analyte and the internal standard are affected differently by the matrix. A primary cause of differential matrix effects is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect". If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.
Q4: How can I quantitatively assess the matrix effect for 4-Chlorobenzamide in my samples?
A4: The matrix effect can be quantified by comparing the response of 4-Chlorobenzamide in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix factor (MF) is calculated using the following formula:
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines often suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[2]
Troubleshooting Common Issues
Issue 1: High Variability in Analyte/Internal Standard Area Ratios
High variability in the peak area ratio of 4-Chlorobenzamide to this compound across different samples can indicate inconsistent matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: A slight separation between the analyte and the deuterated internal standard can lead to differential matrix effects.
-
Action: Inject a mixed solution of 4-Chlorobenzamide and this compound. Overlay their chromatograms to confirm that their retention times are identical.
-
-
Assess Matrix Effects in Different Matrix Lots: The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression.
-
Action: Perform a matrix effect study using at least six different lots of blank matrix.
-
-
Optimize Sample Preparation: Inefficient sample cleanup can leave behind interfering substances like phospholipids.
-
Action: Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the procedure to quantify the matrix factor for 4-Chlorobenzamide and its internal standard, this compound.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 4-Chlorobenzamide and this compound in the final mobile phase solvent at low and high concentrations (e.g., LLOQ and ULOQ levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots). After the final extraction step, spike 4-Chlorobenzamide and this compound into the clean extracts to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike 4-Chlorobenzamide and this compound into the blank matrix before performing the extraction procedure. (This set is used to determine extraction recovery).
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the established LC-MS/MS method.
3. Data Analysis and Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the MF for both the analyte and the internal standard.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100
-
Calculate the recovery for both the analyte and the internal standard.
-
Data Presentation
Table 1: Representative Data for Matrix Effect and Recovery Assessment
| Sample Set | Analyte (4-Chlorobenzamide) Mean Peak Area | Internal Standard (this compound) Mean Peak Area |
| Set A (Neat Solution) | 1,250,000 | 1,350,000 |
| Set B (Post-Extraction Spike) | 875,000 | 1,150,000 |
| Set C (Pre-Extraction Spike) | 787,500 | 1,035,000 |
Table 2: Calculated Matrix Effect and Recovery
| Parameter | Analyte (4-Chlorobenzamide) | Internal Standard (this compound) |
| Matrix Factor (MF) | 0.70 (Ion Suppression) | 0.85 (Ion Suppression) |
| IS-Normalized MF | 0.82 | - |
| Recovery (RE) | 90% | 90% |
In this example, both the analyte and the internal standard experience ion suppression, but to different extents, resulting in an IS-Normalized MF that deviates from 1. This indicates a differential matrix effect that requires method optimization.
Visualizations
Caption: A workflow for troubleshooting inconsistent analyte to internal standard ratios.
Caption: Illustration of differential matrix effects due to slight chromatographic separation.
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
References
How to address isotopic exchange in 4-Chlorobenzamide-d4
Welcome to the Technical Support Center for 4-Chlorobenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to isotopic exchange during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on an isotopically labeled compound is replaced by a hydrogen atom from its environment, such as the solvent or sample matrix. For this compound, where four deuterium atoms are located on the aromatic ring, this phenomenon is often referred to as "back-exchange." While deuterium atoms on aromatic rings are generally more stable than those on heteroatoms (like -OH or -NH), exchange can still occur under certain experimental conditions.[1] This is a significant concern as it compromises the isotopic purity of the internal standard, leading to inaccurate and unreliable quantitative results in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).[2]
Q2: Under what conditions is isotopic exchange most likely to occur with this compound?
The rate of H/D exchange is influenced by several factors:
-
pH: The exchange rate is highly dependent on the pH of the solution. For many deuterated compounds, the minimum exchange rate is observed in a slightly acidic pH range of approximately 2.5 to 3.0.[3] Both strongly acidic and basic conditions can catalyze the exchange process.[2]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[2] Conversely, maintaining low temperatures (e.g., 0-4 °C) can significantly reduce the rate of back-exchange.[3]
-
Mobile Phase Composition: The presence of protic solvents, such as water and methanol, in the LC mobile phase provides a source of hydrogen atoms for back-exchange.[2] The composition and properties of the mobile phase can influence the extent of this exchange.
-
Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[4]
Q3: How can I detect if my this compound is undergoing isotopic exchange?
Isotopic exchange can be detected by monitoring the mass-to-charge ratio (m/z) of the compound using mass spectrometry. The appearance of ions with lower m/z values corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2) is a direct indication of back-exchange. High-resolution mass spectrometry (HRMS) is particularly effective for resolving and quantifying the different isotopologues.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to isotopic exchange of this compound.
Issue: Inconsistent or Inaccurate Quantitative Results
If you are observing variability or inaccuracy in your quantitative data when using this compound as an internal standard, isotopic exchange may be a contributing factor.
Troubleshooting Workflow:
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 4-Chlorobenzamide and 4-Chlorobenzamide-d4
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 4-Chlorobenzamide and its deuterated internal standard, 4-Chlorobenzamide-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than my analyte (4-Chlorobenzamide)?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." The substitution of hydrogen with the heavier isotope deuterium can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1] The magnitude of this retention time shift is influenced by factors such as the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[1] While a small, consistent shift is normal, significant or variable separation can compromise data accuracy.
Q2: What are the consequences of the analyte and its deuterated internal standard not co-eluting perfectly?
A2: Incomplete co-elution can lead to a significant analytical issue known as differential matrix effects.[1] If the analyte and internal standard elute at different times, they may be affected differently by co-eluting matrix components that can suppress or enhance the ionization process in a mass spectrometer.[1] This can result in poor data accuracy and imprecision, as the internal standard no longer accurately reflects the behavior of the analyte.[1]
Q3: What are the most common issues to consider when using a deuterated internal standard?
A3: The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the sample matrix or mobile phase.[2]
-
Chromatographic Co-elution Problems: The deuterated internal standard and the native analyte having slightly different retention times.[2]
-
Purity Issues: The presence of the unlabeled analyte as an impurity in the deuterated internal standard, which can artificially inflate the analyte's signal.[2]
-
Differential Matrix Effects: The ionization of the analyte and the internal standard being affected differently by components of the sample matrix.[2]
Q4: How important is the isotopic and chemical purity of the this compound internal standard?
A4: High isotopic (typically ≥98%) and chemical purity (>99%) are crucial for accurate quantification.[2][3] If the deuterated standard contains a significant amount of the unlabeled 4-Chlorobenzamide, it will contribute to the analyte's signal, leading to an overestimation of its concentration.[2]
Q5: Can the position of the deuterium labels on the this compound molecule affect its stability?
A5: Yes, the position of deuteration is critical. Deuterium atoms on stable positions, such as an aromatic ring, are less likely to undergo isotopic exchange.[3] Labels on heteroatoms (e.g., -OH, -NH) are more susceptible to exchange with hydrogen from the solvent or matrix.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic separation of 4-Chlorobenzamide and its deuterated internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks for either the analyte, the internal standard, or both.
-
Tailing factor > 1.2.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | For basic compounds, interactions with residual silanols on the silica-based column can cause tailing. Lowering the mobile phase pH (e.g., to 2-3 with formic or trifluoroacetic acid) can suppress silanol ionization. Using an end-capped column or a column with a different chemistry (e.g., phenyl-hexyl) can also mitigate this effect.[2] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of 4-Chlorobenzamide, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the sample concentration and observe if the peak shape improves. |
| Column Degradation | A void at the column inlet or a contaminated frit can cause peak distortion. Try back-flushing the column. If the problem persists, replace the column. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Issue 2: Analyte and Deuterated Internal Standard are Separated (Poor Co-elution)
Symptoms:
-
Two distinct peaks are observed for the analyte and the internal standard.
-
Inconsistent analyte/internal standard peak area ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Chromatographic Isotope Effect | The inherent small difference in properties between the deuterated and non-deuterated compounds can lead to separation.[1] |
| Mobile Phase Composition | The choice and ratio of organic solvent to aqueous buffer can influence the degree of separation. |
| Column Chemistry | The stationary phase chemistry can affect the selectivity between the analyte and the internal standard. |
| Column Temperature | Temperature can impact retention times and selectivity. |
Troubleshooting Workflow for Poor Co-elution
Caption: A systematic approach to achieving co-elution of the analyte and internal standard.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantitative Analysis of 4-Chlorobenzamide
This protocol provides a general starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
4-Chlorobenzamide and this compound reference standards
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorobenzamide and this compound in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: The sample preparation method will depend on the matrix. A protein precipitation or solid-phase extraction may be necessary for biological samples.
4. Data Analysis:
-
Identify the peaks for 4-Chlorobenzamide and this compound based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.
-
Determine the concentration of 4-Chlorobenzamide in the samples from the calibration curve.
Protocol 2: Assessing the Purity of the this compound Internal Standard
Objective: To determine the chemical and isotopic purity of the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the this compound at a concentration significantly higher than that used in your analytical method (e.g., 100 µg/mL).
-
LC-HRMS Analysis (for Isotopic Purity): Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS). Acquire the full scan mass spectrum and determine the percentage of the unlabeled analyte.[2]
-
HPLC-UV Analysis (for Chemical Purity): Analyze the high-concentration solution using the HPLC-UV method described in Protocol 1. Assess the chromatogram for the presence of any additional peaks, which would indicate chemical impurities.
Expected Purity Specifications:
| Parameter | Specification | Rationale |
| Isotopic Purity | ≥98% | To minimize the contribution of the unlabeled analyte from the internal standard, which would cause a positive bias in the results.[2] |
| Chemical Purity | >99% | To ensure that impurities do not interfere with the chromatography or mass spectrometry detection.[3] |
Quantitative Data Summary
The following table provides expected performance characteristics for a well-optimized HPLC-UV method for the analysis of 4-Chlorobenzamide.
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time (4-Chlorobenzamide) | ~ 6.5 min |
| Retention Time (this compound) | ~ 6.4 min |
| Tailing Factor | < 1.2 |
| Resolution (between analyte and potential impurities) | > 2.0 |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Method optimization and validation are essential for achieving accurate and reliable results in your specific application.
References
Common pitfalls when using deuterated internal standards like 4-Chlorobenzamide-d4
Welcome to the technical support center for the use of deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on 4-Chlorobenzamide-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) like this compound in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during chromatography and ionization but can be distinguished by its higher mass in the mass spectrometer.[3] By adding a known amount of the d-IS to samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to normalize for signal fluctuations caused by matrix effects and leads to more accurate and precise results.[3][4]
Q2: What are the key characteristics of a high-quality deuterated internal standard?
A reliable deuterated internal standard should have:
-
High Isotopic Purity: An isotopic enrichment of ≥98% is generally recommended to minimize interference from any unlabeled analyte present as an impurity.[5][6]
-
High Chemical Purity: A chemical purity of >99% ensures that other impurities do not interfere with the analysis.[5][6]
-
Stable Label Position: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent hydrogen-deuterium (H/D) exchange.[3][7] For this compound, the deuterium atoms are on the aromatic ring, which is generally a stable position.[8][9]
-
Sufficient Mass Difference: The mass difference between the analyte and the d-IS should be large enough to avoid isotopic crosstalk from the naturally occurring isotopes of the analyte (e.g., ¹³C).[6] A d4 label, as in this compound, is typically sufficient.
Q3: Why is my deuterated internal standard not co-eluting perfectly with the analyte?
This phenomenon is known as the "isotope effect" or "chromatographic shift."[8][10] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity, which can affect its interaction with the stationary phase in liquid chromatography.[8][10] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8][11] While often minor, this can be problematic if the analyte and internal standard elute in regions with different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[5][12]
Troubleshooting Guides
Issue 1: Decreasing or unstable internal standard signal throughout an analytical run.
Symptoms:
-
A systematic decrease in the peak area of the internal standard over the course of an analytical run.
-
High variability in the internal standard response between samples.[13]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms on the internal standard are replaced by hydrogen from the solvent or matrix.[5] This is more likely if the labels are in labile positions (e.g., on -OH, -NH groups).[5][14] For this compound, the labels are on the stable aromatic ring, making this less likely. [9] However, extreme pH and high temperatures can promote exchange.[5][14] Solution: • Control pH and temperature: Store standards and samples at low temperatures and avoid highly acidic or basic conditions.[5] • Assess solvent stability by incubating the d-IS in your sample diluent.[5] |
| Adsorption | The internal standard may adsorb to active sites on sample vials or within the LC system.[11] Solution: • Passivate the system by making several injections of a high-concentration standard.[11] • Use deactivated vials. |
| Degradation | The internal standard may not be stable under the storage or analytical conditions. Solution: • Review the Certificate of Analysis (CoA) for storage recommendations.[10] • Perform stability experiments at different temperatures and in different matrices.[6] |
Issue 2: Signal for the unlabeled analyte is detected in blank samples containing only the deuterated internal standard.
Symptoms:
-
A peak is observed at the mass transition of the unlabeled analyte in blank samples.
-
This can lead to a positive bias, especially at the lower limit of quantitation (LLOQ).[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unlabeled Analyte as an Impurity | The synthesis of deuterated standards may leave a small percentage of the unlabeled compound as an impurity.[10] Solution: • Check the Certificate of Analysis (CoA) for isotopic purity.[10] • Analyze a high-concentration solution of the d-IS alone to quantify the level of the unlabeled impurity.[1] The response from this impurity can then be subtracted from the samples.[5] |
| In-source Fragmentation | The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[1] Solution: • Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation. |
| Isotopic Exchange (H/D Exchange) | As described in Issue 1, H/D exchange can lead to the formation of the unlabeled analyte.[10] Solution: • Follow the mitigation strategies for isotopic exchange mentioned above. |
Issue 3: Poor accuracy and precision in quantitative results.
Symptoms:
-
Inaccurate and imprecise quantification of the analyte.
-
High coefficient of variation (CV%) for quality control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Due to a chromatographic shift (isotope effect), the analyte and internal standard elute at slightly different times and experience different levels of ion suppression or enhancement from the matrix.[3][12] Solution: • Modify chromatographic conditions (e.g., shallower gradient, different mobile phase composition) to achieve co-elution.[1][10] • In some cases, using a column with lower resolving power can help merge the peaks.[10] |
| Cross-talk / Isotopic Contribution | The signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard, or vice-versa. This is more common with a small mass difference (e.g., d1, d2).[6] Solution: • Ensure the mass spectrometer resolution is set appropriately to distinguish between the analyte and the d-IS. • For this compound, the +4 Da mass difference is generally sufficient to avoid this. |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under your experimental conditions.[8]
Methodology:
-
Prepare Two Sample Sets:
-
Incubate: Store both sets of samples under the same conditions as your typical analytical run (e.g., time, temperature, pH).[8]
-
Analyze: Analyze the samples by LC-MS/MS at various time points (e.g., 0, 4, 8, 24 hours).[1]
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[1][8]
Protocol 2: Quantifying Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.[14]
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[1]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Transitions: Monitor the mass transition for both the deuterated internal standard and the unlabeled analyte.[1]
-
Calculate Contribution: Calculate the peak area of the unlabeled analyte as a percentage of the peak area of the deuterated internal standard. This percentage represents the level of impurity.
Visualizations
Caption: Troubleshooting workflow for deuterated internal standards.
Caption: Potential pathway for H/D isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chlorobenzamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of 4-Chlorobenzamide-d4 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression of 4-Chlorobenzamide-d4 in complex matrices during LC-MS/MS analysis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides step-by-step solutions to mitigate ion suppression.
Problem: Poor sensitivity and inconsistent results for this compound.
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): A simple and fast method, but may be less effective in removing all interfering substances.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT, leading to reduced ion suppression.[3] The choice of an appropriate solvent is crucial for efficient extraction of this compound while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating the analyte of interest.[2]
-
-
Chromatographic Separation: Enhance the separation of this compound from matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Utilize a column with a different selectivity that provides better retention and separation for this compound.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Modify Mass Spectrometric Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[4]
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference from certain matrix components.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
II. Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound.[3] This interference leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor precision, and reduced sensitivity.[5]
Q2: What are the common sources of ion suppression in complex matrices like plasma?
A2: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[5] Exogenous substances such as anticoagulants and dosing vehicles can also contribute to matrix effects.[5]
Q3: How can I quantitatively assess the extent of ion suppression for this compound?
A3: The post-extraction spike method is a widely used technique to quantify matrix effects.[5] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as a percentage.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound sufficient to overcome ion suppression?
A4: While a SIL-IS is crucial for compensating for variability during sample preparation and ionization, it may not completely eliminate the issue of ion suppression.[1] A SIL-IS experiences similar suppression to the analyte, allowing for accurate quantification through ratio analysis. However, significant suppression can still reduce the overall signal intensity, potentially impacting the method's sensitivity.[6]
Q5: When should I consider switching from ESI to APCI?
A5: If significant and persistent ion suppression is observed with ESI, and other optimization strategies have failed to resolve the issue, switching to APCI should be considered.[4] APCI is often less susceptible to matrix effects, particularly for moderately polar and non-polar compounds.[7]
III. Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the percentage of ion suppression for this compound in a specific complex matrix.
Materials:
-
This compound analytical standard
-
Blank matrix (e.g., human plasma) from at least six different sources
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Mobile phase
Procedure:
-
Prepare Set A (Neat Solution): Prepare a solution of this compound in the mobile phase at a known concentration (e.g., mid-point of the calibration curve).
-
Prepare Set B (Post-Spiked Matrix): a. Extract the blank matrix using your established sample preparation protocol (e.g., PPT, LLE, or SPE). b. Spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) percentage using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Experimental Workflow for Matrix Effect Assessment:
Caption: Workflow for quantitative assessment of matrix effects.
IV. Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of this compound in Human Plasma
| Sample Preparation Method | Mean Peak Area (n=6) | Matrix Effect (%) | %RSD |
| Neat Solution | 1,520,480 | 100 | 2.1 |
| Protein Precipitation (PPT) | 684,216 | 45.0 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 1,201,179 | 79.0 | 5.8 |
| Solid-Phase Extraction (SPE) | 1,413,846 | 93.0 | 3.2 |
Table 2: Effect of Sample Dilution on Ion Suppression (PPT Extract)
| Dilution Factor | Mean Peak Area (n=6) | Matrix Effect (%) |
| 1x (No Dilution) | 684,216 | 45.0 |
| 5x | 1,033,926 | 68.0 |
| 10x | 1,246,994 | 82.0 |
Mechanism of Ion Suppression in ESI:
Caption: Competition for charge within an ESI droplet.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysisjournal.com [bioanalysisjournal.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 4-Chlorobenzamide-d4 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chlorobenzamide-d4 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1: For solid this compound, it is recommended to store the compound at 10°C - 25°C in a dry, dark place.[1] When in solution, it is advisable to store stock solutions at -20°C in tightly sealed, light-protected vials, which can maintain stability for several months. Working solutions are less stable and should ideally be prepared fresh. If storage is necessary, they can be kept for a limited time under refrigeration (2-8°C).[2]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[3] Like other benzamide derivatives, it is susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5] The deuterium labels on the aromatic ring are generally stable, but extreme pH and high temperatures could potentially lead to H/D back-exchange.[6][7]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This would result in the formation of 4-Chlorobenzoic acid-d4 and ammonia.[5] Under forced degradation conditions, other minor degradation products might be observed.
Q4: Is this compound susceptible to photodecomposition?
A4: Yes, similar to related halogenated benzamides, this compound may be susceptible to photolytic degradation upon exposure to UV or sunlight.[3][6] It is recommended to handle solutions in amber vials or protect them from light to minimize this risk.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in an aqueous buffer.
-
Possible Cause: The pH of the buffer may be too acidic or basic, catalyzing the hydrolysis of the amide bond.[3][4]
-
Recommended Solution:
-
Measure the pH of the buffer to ensure it is within the desired range.
-
For optimal stability, it is recommended to use a buffer in the neutral to slightly alkaline range (pH 7-9).[3]
-
If the experimental conditions require acidic or basic pH, the solution should be prepared fresh and used immediately.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: This could indicate the formation of degradation products. The primary degradation product is likely 4-Chlorobenzoic acid-d4 due to hydrolysis.[5] Other peaks could result from further degradation or interaction with components of the solution.
-
Recommended Solution:
-
Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.[8][9]
-
Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its potential degradation products.
-
LC-MS analysis can be used to identify the mass of the unknown peaks and help in their structural elucidation.
-
Issue 3: Loss of isotopic purity (H/D back-exchange) is suspected.
-
Possible Cause: While the deuterium atoms on the aromatic ring are generally stable, exposure to harsh acidic or basic conditions, especially at elevated temperatures, can facilitate hydrogen-deuterium exchange.[6][7]
-
Recommended Solution:
-
Analyze the sample using mass spectrometry to check for a shift in the mass isotopologue distribution towards lower masses.[6]
-
If H/D exchange is confirmed, avoid extreme pH and high temperatures in your experimental protocol.
-
Prepare solutions in aprotic solvents if the experimental design allows.
-
Experimental Protocols
Protocol 1: Solution Stability Study of this compound
Objective: To evaluate the stability of this compound in a specific solvent or buffer over time under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution with the desired test solvent/buffer (e.g., phosphate-buffered saline at pH 5, 7, and 9) to a final concentration suitable for the analytical method.
-
Storage: Aliquot the test solutions into amber vials and store them at the desired temperature conditions (e.g., 4°C and 25°C).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[8][9][10]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Monitor the degradation at various time points until approximately 5-20% degradation is achieved.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS/MS method.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µg/mL) in Different Buffers at 25°C
| Time (hours) | % Remaining (pH 5.0 Buffer) | % Remaining (pH 7.0 Buffer) | % Remaining (pH 9.0 Buffer) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 92.5 | 99.1 | 99.5 |
| 48 | 85.3 | 98.2 | 99.0 |
| 72 | 78.1 | 97.5 | 98.6 |
Table 2: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 18.2 | 4-Chlorobenzoic acid-d4 |
| 0.1 M NaOH, 60°C, 24h | 15.5 | 4-Chlorobenzoic acid-d4 |
| 3% H₂O₂, RT, 24h | 5.1 | Minor unidentified peaks |
| Heat (80°C), 24h | 2.3 | Minimal degradation |
| Photolysis (ICH Q1B), 24h | 8.9 | Minor unidentified peaks |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Predicted hydrolytic degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing internal standard concentration of 4-Chlorobenzamide-d4
Welcome to the Technical Support Center for optimizing the use of 4-Chlorobenzamide-d4 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)? this compound is a stable isotope-labeled (SIL) version of the analyte, 4-Chlorobenzamide.[1][2] Its fundamental role in analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is to correct for variability that can occur during the experimental workflow.[3][4] Because it is chemically and physically almost identical to the analyte, it experiences similar effects during sample preparation, injection, and ionization.[5] By adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS response is used for quantification. This normalization corrects for variations in extraction recovery, injection volume inconsistencies, and instrument signal drift, thereby significantly improving the accuracy, precision, and reliability of the results.[6][7]
Q2: What is a good starting concentration for my this compound internal standard? A common and effective starting point is to use a concentration that produces a signal intensity (peak area) similar to that of the analyte at the midpoint of your calibration curve. Another approach suggests using a concentration that yields a response approximately 50% of the signal from the highest calibration standard. The goal is to select a concentration that is high enough to provide a stable and reproducible signal well above the background noise but not so high that it causes detector saturation or introduces significant isotopic crosstalk from the analyte.[3] It is advisable to test a range of 3 to 5 different concentrations during method development to find the optimal level.[3]
Q3: How does the internal standard concentration affect the calibration curve? The IS concentration can impact the linearity and overall quality of the calibration curve. An excessively high IS concentration can sometimes lead to ion suppression of the analyte, especially at the lower end of the curve, or even saturate the detector. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio and high variability in the IS response, which can compromise the precision of the analyte/IS ratio. The optimal concentration will support a linear response across the entire analytical range with a high correlation coefficient (R² > 0.99).[3]
Q4: What is isotopic cross-talk and how can I check for it? Isotopic cross-talk occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard, or when the internal standard contains a small amount of the unlabeled analyte as an impurity.[5][8]
-
Analyte to IS Cross-Talk: To check for this, prepare and analyze a sample containing the highest concentration standard of the unlabeled analyte without adding the internal standard. Monitor the mass transition of the IS. A significant signal indicates that the analyte is contributing to the IS channel.[8]
-
IS to Analyte Cross-Talk: To check for this, prepare and analyze a sample containing only the IS at its working concentration. Monitor the mass transition for the analyte. The signal should be negligible, ideally less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).[5]
Q5: My this compound separates slightly from the analyte during chromatography. Is this a problem? This phenomenon is known as a chromatographic isotope effect and is sometimes observed with deuterated standards.[9][10] While perfect co-elution is ideal for ensuring that both the analyte and IS experience the same matrix effects at the same time, a small separation may not necessarily compromise the data.[8][11] The critical factor is whether the IS can still accurately compensate for variability. Assess the analyte-to-IS area ratio in different matrix lots; if the ratio remains consistent, the compensation is likely adequate.[3][11] If significant, inconsistent matrix effects are observed, you may need to adjust chromatographic conditions (e.g., gradient, temperature) to improve co-elution.[8]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing and using this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Solutions |
| High Variability in IS Response (>15% CV) Across Samples | 1. Pipetting/Spiking Error: Inconsistent addition of the IS working solution to samples.[12] 2. Inconsistent Extraction Recovery: The extraction process is not uniform across all samples.[12] 3. Instrument Instability: Issues with the autosampler, pump, or ion source are causing signal fluctuations.[12] 4. Degraded IS Solution: The IS working solution has degraded over time. | 1. Review Pipetting Technique: Use a calibrated positive displacement pipette. Avoid adding very small volumes of IS solution relative to the sample volume. 2. Optimize Sample Preparation: Ensure thorough mixing (vortexing) at each step. Evaluate the robustness of the extraction method. 3. Perform System Suitability: Inject the IS solution multiple times to check for injection precision. If variability is high, perform instrument maintenance.[12] 4. Prepare Fresh Solution: Always prepare fresh working solutions from a stock solution for each analytical run. |
| Poor Linearity in Calibration Curve (R² < 0.99) | 1. Inappropriate IS Concentration: The selected IS concentration may be too high or too low.[3] 2. Analyte Saturation: The highest calibration standards are saturating the detector. 3. Significant Isotopic Cross-talk: Contribution from the analyte to the IS channel or vice-versa.[5] | 1. Re-optimize IS Concentration: Test a new range of IS concentrations. A common approach is to set the IS concentration to match the analyte's response at the mid-point of the curve.[3] 2. Adjust IS Concentration: Increasing the IS concentration can sometimes help correct for analyte saturation effects.[13] 3. Verify Purity & Mass Separation: Check for cross-talk (see FAQ Q4). Ensure the mass difference between the analyte and IS is sufficient (d4 is generally adequate).[5] |
| IS Signal Drifts (Gradually Increases/Decreases) During Run | 1. Instrument Sensitivity Drift: The mass spectrometer's sensitivity is changing over the course of the run.[12] 2. Temperature Effects: The autosampler temperature is fluctuating, causing solvent evaporation or affecting analyte/IS stability.[12] 3. Column Equilibration: The analytical column was not fully equilibrated before the run started. | 1. Assess Analyte/IS Ratio: If the analyte/IS ratio for QC samples remains stable and accurate, the data may still be valid as the IS is correcting for the drift.[12] However, investigate the source of instrument instability. 2. Control Temperature: Ensure the autosampler is set to and maintains the recommended temperature. 3. Ensure Equilibration: Extend the column equilibration time before injecting the first sample. |
| IS Signal is Suppressed or Enhanced in Unknown Samples vs. Standards | 1. Differential Matrix Effects: Co-eluting substances from the biological matrix are affecting the ionization of the IS more than in the cleaner standard matrix.[9][14] 2. Ionization Competition: The analyte concentration is extremely high, competing with the IS in the ion source. | 1. Improve Sample Cleanup: Implement a more rigorous sample extraction method (e.g., switch from protein precipitation to SPE or LLE) to remove interferences.[14] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte/IS from the matrix interferences. 3. Dilute Samples: If high analyte concentration is the cause, dilute the affected samples into the calibrated range. |
Experimental Protocols
Protocol 1: Determining the Optimal Internal Standard Concentration
Objective: To identify a concentration of this compound that provides a stable signal, minimizes variability, and ensures linearity of the analyte calibration curve.
Methodology:
-
Prepare Analyte Calibration Standards: Create a series of at least 7 non-zero calibration standards for 4-Chlorobenzamide spanning the expected analytical range (e.g., 1 to 1000 ng/mL) in a blank biological matrix.
-
Prepare IS Spiking Solutions: Prepare 3 to 5 different concentrations of this compound (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Create Test Sets: For each IS concentration, prepare a full set of calibration standards.
-
For each calibration standard level, add a fixed volume of the respective IS spiking solution.
-
-
Sample Processing: Process all prepared standards using your established extraction procedure (e.g., protein precipitation, SPE).
-
LC-MS/MS Analysis: Analyze all samples in a single run to minimize instrument variability.
-
Data Analysis & Selection:
-
For each IS concentration tested, plot the calibration curve and determine the linearity (R²).
-
Calculate the mean peak area and percent coefficient of variation (%CV) for the internal standard across all calibration points.
-
Select the IS concentration that provides the best linearity (R² closest to 1.0) and the lowest, most consistent IS peak area %CV across the run.[3]
-
Illustrative Data for IS Concentration Selection:
| IS Concentration | Linearity (R²) | IS Peak Area %CV (Across all standards) | Recommendation |
| 10 ng/mL | 0.9915 | 18.5% | Poor precision; likely too low. |
| 50 ng/mL | 0.9978 | 11.2% | Acceptable, but precision could be better. |
| 100 ng/mL | 0.9996 | 4.1% | Optimal: Excellent linearity and low variability. |
| 250 ng/mL | 0.9991 | 3.8% | Good, but offers no significant improvement over 100 ng/mL. |
| 500 ng/mL | 0.9985 | 5.5% | Linearity slightly decreases, possibly due to early saturation or ion suppression. |
Visual Diagrams
Workflow for Internal Standard Optimization
Caption: A workflow for selecting the optimal internal standard concentration.
Troubleshooting Logic for IS Variability
Caption: A decision tree for troubleshooting internal standard variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor recovery of 4-Chlorobenzamide-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 4-Chlorobenzamide-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
This compound is a moderately polar compound. Its solubility is limited in water but good in organic solvents like ethanol, acetone, and chloroform[1]. The amide group and the chlorine atom contribute to its polarity. The predicted pKa of 4-Chlorobenzamide is approximately 15.71, indicating it is a very weak acid and will be in a neutral form over a wide pH range[2][3]. Deuterium labeling is unlikely to significantly alter its chemical properties for extraction purposes, though minor effects on pKa and chromatographic retention (isotope effects) can occur[4][5][6][7][8].
Q2: What are the most common causes of poor recovery for this compound?
Poor recovery is often due to one or more of the following factors:
-
Inappropriate choice of extraction technique: The selection of Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) depends on the sample matrix and required cleanup.
-
Suboptimal SPE sorbent or LLE solvent: The polarity of the sorbent or solvent must be well-matched to the analyte.
-
Incorrect pH of the sample or solvents: Although this compound is neutral over a wide pH range, pH can influence the ionization of matrix components, affecting cleanup and recovery.
-
Issues with the extraction workflow: Problems such as incomplete elution, premature analyte breakthrough during washing steps, or analyte loss due to adsorption to labware can lead to low recovery.
-
Matrix effects: Co-extracted endogenous substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the analyte signal in the detector (e.g., mass spectrometer), giving the appearance of low recovery[9][10][11][12][13].
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
The choice depends on your specific needs:
-
SPE is generally preferred for its high selectivity, potential for higher concentration factors, and ability to provide cleaner extracts, which is particularly important for complex matrices like plasma or tissue homogenates[14].
-
LLE is a simpler and often faster technique that can be effective for less complex matrices or when a high degree of cleanup is not necessary[15][16][17].
Troubleshooting Guide: Poor Recovery of this compound
Solid-Phase Extraction (SPE) Troubleshooting
If you are experiencing low recovery with SPE, systematically evaluate each step of the process.
Diagram of the SPE Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Detailed SPE Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the loading fraction (breakthrough) | Inadequate sorbent conditioning. | Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by equilibration with a solvent similar to the sample matrix. Do not let the sorbent dry out before loading the sample[18]. |
| Sample solvent is too strong. | If the sample is dissolved in a solvent with high organic content, the analyte may not retain on a reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer)[18]. | |
| Incorrect sorbent choice. | For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C8, C18, or a polymer-based sorbent like HLB) is a good starting point. If using normal-phase SPE, the sample should be in a non-polar solvent[19]. | |
| High flow rate during loading. | A high flow rate can prevent adequate interaction between the analyte and the sorbent. Reduce the loading flow rate to 1-2 mL/min[18]. | |
| Analyte found in the wash fraction | Wash solvent is too strong. | The wash solvent is intended to remove interferences that are less strongly retained than the analyte. If the analyte is eluting, decrease the organic content of the wash solvent[20][21]. |
| Analyte is not recovered in the elution fraction | Elution solvent is too weak. | The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). For reversed-phase, suggested elution solvents in increasing strength are methanol, acetonitrile, THF, and ethyl acetate[22]. |
| Insufficient elution volume. | Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Try eluting with multiple smaller volumes. | |
| Strong secondary interactions. | The analyte may have secondary interactions with the sorbent (e.g., polar interactions with silica). Adding a modifier to the elution solvent (e.g., a small amount of acid or base, depending on the interaction) can help disrupt these interactions. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Diagram of the LLE Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LLE recovery.
Detailed LLE Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Extraction solvent is not optimal. | Select a solvent that has good solubility for this compound and is immiscible with the aqueous phase. For a moderately polar analyte, solvents like ethyl acetate or dichloromethane are good choices. For more polar analytes, a more polar solvent may be needed[15][16][23]. |
| Incorrect pH. | Although this compound is neutral, adjusting the pH of the aqueous phase can help to suppress the ionization of acidic or basic matrix components, potentially improving extraction efficiency and cleanliness. | |
| Insufficient mixing or extraction time. | Ensure thorough mixing of the two phases by gentle inversion of the separatory funnel for an adequate amount of time to allow for partitioning of the analyte[24]. | |
| Emulsion formation | Vigorous shaking. | Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
| High concentration of lipids or proteins in the sample. | Centrifuge the sample to break the emulsion. Adding a small amount of salt (salting out) to the aqueous phase can also help[4]. | |
| Analyte loss | Adsorption to glassware. | Silanize glassware to minimize adsorption of the analyte to glass surfaces. |
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Sorbent Selection: Reversed-phase C18 or a polymeric sorbent (e.g., HLB).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading:
-
Pre-treat the sample by diluting it with water or a suitable buffer to reduce the organic content.
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Recommended Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 1 mL of the aqueous sample (e.g., plasma, urine), add an appropriate internal standard.
-
Solvent Addition: Add 3 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 2 minutes or gently invert a separatory funnel for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to ensure complete separation of the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
| Extraction Technique | Sorbent/Solvent | Typical Recovery Range (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Reversed-Phase (C18, C8) | 70 - 95 | Good for cleaner extracts. Requires careful method development. |
| Polymeric (e.g., HLB) | 80 - 105 | Often provides higher and more reproducible recovery for a wider range of compounds. | |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 60 - 90 | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane | 65 - 95 | Can be more efficient for certain compounds but is a denser, chlorinated solvent. | |
| Methyl-tert-butyl ether (MTBE) | 70 - 95 | A good alternative to diethyl ether with lower volatility. |
Note: These are general ranges, and actual recovery will depend on the specific matrix, method optimization, and laboratory technique. It is crucial to validate the chosen method for your specific application.
References
- 1. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzamide | 619-56-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.tru.ca [faculty.tru.ca]
- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds [ouci.dntb.gov.ua]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. gtfch.org [gtfch.org]
- 11. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 16. organomation.com [organomation.com]
- 17. economysolutions.in [economysolutions.in]
- 18. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. welchlab.com [welchlab.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring isotopic purity of 4-Chlorobenzamide-d4 over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of 4-Chlorobenzamide-d4 over time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To maintain long-term isotopic and chemical purity, solid this compound should be stored at -20°C or lower in a tightly sealed container, preferably within a desiccator to protect it from atmospheric moisture.[1] For short-term storage, refrigeration at 2-8°C is acceptable. It is also advisable to protect the compound from light by using an amber vial or by storing it in the dark.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.[1] Use anhydrous, aprotic solvents such as acetonitrile or methanol for reconstitution.[1] Store stock solutions in tightly sealed vials at -20°C for long-term use. For frequent use, smaller aliquots can be stored at 2-8°C.
Q3: What are the primary degradation pathways for this compound?
A3: The primary pathways that can affect the isotopic and chemical purity of this compound are:
-
Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the amide group (-ND₂) are susceptible to exchange with protons from atmospheric moisture or protic solvents. This process is accelerated in neutral or basic conditions.[2]
-
Hydrolysis: The amide bond can undergo hydrolysis to form 4-chlorobenzoic acid-d4, particularly under acidic or basic conditions.[3]
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the molecule.[4]
Q4: How can I minimize Hydrogen-Deuterium (H-D) exchange?
A4: To minimize H-D exchange, handle the compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous, aprotic solvents for solution preparation. If working with aqueous media is necessary, maintaining an acidic pH of approximately 2.5-3 can significantly reduce the rate of exchange for the amide deuterons.[2]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
| Possible Cause | Solution |
| Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents. | Store the solid compound in a desiccator at or below -20°C. When preparing solutions, use high-purity, anhydrous aprotic solvents. Handle the compound and solutions under an inert atmosphere (argon or nitrogen).[1] |
| Contamination with the non-deuterated analog (4-Chlorobenzamide). | Verify the purity of the standard as provided by the supplier's certificate of analysis. If contamination is suspected, repurification by recrystallization or chromatography may be necessary. |
| In-source back-exchange in the mass spectrometer. | Optimize LC-MS conditions. Use a mobile phase with a low concentration of protic solvents where possible. Ensure the source temperature is not excessively high. |
Issue 2: Inconsistent Quantification in Assays
| Possible Cause | Solution |
| Degradation of stock solution. | Prepare fresh working solutions from a stock solution stored at -20°C. For highly sensitive assays, prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution due to solvent evaporation or improper initial weighing. | Use vials with PTFE-lined caps to minimize evaporation.[5] Ensure the analytical balance is properly calibrated and allow the compound to equilibrate to room temperature before weighing. Re-verify the concentration of the stock solution using Quantitative NMR (qNMR). |
| Chromatographic shift (isotope effect) causing partial separation from the analyte. | Adjust the chromatographic method to ensure co-elution of the deuterated standard and the analyte. This may involve modifying the gradient, mobile phase composition, or column temperature.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid | Long-term | ≤ -20°C | Years | Store in a desiccator, protected from light.[1] |
| Solid | Short-term | 2-8°C | Months | Store in a desiccator, protected from light. |
| Solution in Aprotic Solvent (e.g., Acetonitrile) | Long-term | ≤ -20°C | Months | Use anhydrous solvent; store in tightly sealed amber vials.[1] |
| Solution in Aprotic Solvent (e.g., Acetonitrile) | Short-term | 2-8°C | Weeks | Use anhydrous solvent; store in tightly sealed amber vials.[1] |
Table 2: Illustrative Long-Term Stability of this compound (Isotopic Purity %)
Note: The following data is illustrative and based on the general stability of deuterated aromatic amides. Actual stability may vary based on specific storage conditions and handling.
| Time | Solid at -20°C (in desiccator) | Solution in Acetonitrile at -20°C | Solution in Acetonitrile at 4°C |
| Initial | >99% | >99% | >99% |
| 6 Months | >99% | >99% | 98-99% |
| 1 Year | >99% | 98-99% | 97-98% |
| 2 Years | 98-99% | 97-98% | 95-97% |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by LC-MS
This protocol outlines a general method for assessing the isotopic distribution of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-200.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.[6]
-
Protocol 2: Assessment of Isotopic Purity by Quantitative NMR (qNMR)
This protocol provides a method for determining the isotopic purity of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid) into the same vial to achieve a molar ratio of approximately 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Determine T₁ Relaxation Time: Use an inversion-recovery pulse sequence to determine the T₁ of the signals of interest for both the analyte and the internal standard.
-
Set Acquisition Parameters:
-
Pulse Angle: 30-45°.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ value to ensure full relaxation.
-
Number of Scans (NS): Acquire enough scans (typically 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) and Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from this compound (residual proton signal) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Effect of different sample storage conditions on 4-Chlorobenzamide-d4 integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and integrity of 4-Chlorobenzamide-d4 as a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other deuterated internal standards, is primarily influenced by several factors:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage should ideally be at ultra-low temperatures (-80°C), with short-term storage at -20°C.[1]
-
pH: Highly acidic or basic conditions can catalyze the exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D back-exchange.[1][2] Neutral pH conditions are generally recommended for storage.[1]
-
Light: Exposure to light, particularly UV irradiation, can potentially cleave chemical bonds within the molecule, leading to degradation.[3]
-
Solvent/Matrix: The composition of the solution in which the standard is stored can impact its stability. It's crucial to assess stability in the actual sample matrix (e.g., plasma, urine).[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the integrity of the internal standard and should be avoided.[1]
Q2: What is H/D back-exchange and how can I prevent it?
A2: H/D back-exchange is a process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[2] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, potentially causing underestimation of the analyte concentration.[2]
To prevent H/D back-exchange:
-
Evaluate Label Position: The deuterium labels on this compound are on the aromatic ring, which are generally stable positions and not prone to exchange under typical analytical conditions.[1] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2]
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze the exchange.[1][2] The minimum exchange rate for many compounds is often observed in a near-neutral pH range.[2]
-
Control Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[2] Store samples at low temperatures (e.g., -20°C or -80°C).[1]
-
Assess Solvent Stability: Test the stability of the deuterated internal standard in your sample diluent and mobile phase to ensure no significant exchange occurs during the analytical run.[2]
Q3: I am observing a signal for the unlabeled 4-Chlorobenzamide in my blank samples spiked only with this compound. What is the cause?
A3: This strongly suggests an issue with the isotopic purity of your this compound standard.[2] The standard may contain a small amount of the unlabeled analyte as an impurity.[2] This can lead to a positive bias in your results, especially at the lower limit of quantification. It is crucial to use an internal standard with high isotopic purity (ideally ≥98%) to minimize this interference.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreasing response of this compound over time in stored samples. | Degradation of the internal standard. This could be due to improper storage temperature, pH instability, or light exposure. | 1. Verify Storage Conditions: Ensure samples are stored at the recommended temperature (e.g., -80°C for long-term).[1] 2. Check pH: Measure the pH of the sample matrix. If it is highly acidic or basic, consider adjusting it to a more neutral pH if the analyte's stability is not compromised. 3. Protect from Light: Store samples in amber vials or in the dark to prevent photodegradation.[3] 4. Perform a Stability Experiment: Conduct a formal stability study under your specific storage conditions to determine the extent of degradation.[1] |
| Increase in the peak area of the unlabeled 4-Chlorobenzamide in quality control samples. | H/D Back-Exchange. Deuterium atoms on the internal standard are being replaced by hydrogen from the matrix or solvent. | 1. Review Label Position: The aromatic placement of deuterium in this compound is stable.[1] However, if using other deuterated standards, avoid those with labels on exchangeable sites (heteroatoms). 2. Optimize pH: Maintain a neutral pH during sample preparation and storage.[1] 3. Reduce Temperature: Lowering the storage and processing temperature can slow down the exchange rate.[2] |
| Inconsistent peak area ratios of analyte to internal standard across a batch. | Inconsistent Freeze-Thaw Cycles. Multiple freeze-thaw cycles can affect sample integrity.[1] Variable Storage Time Before Analysis. | 1. Minimize Freeze-Thaw Cycles: Aliquot samples after spiking with the internal standard to avoid repeated freezing and thawing of the bulk sample. 2. Standardize Procedures: Ensure all samples in a batch are processed and analyzed under the same conditions and within a consistent timeframe. |
Quantitative Data on Stability
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | Recovery within 85-115% of initial concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | 4-24 hours | Recovery within 85-115% of initial concentration |
| Long-Term Stability | -20°C or -80°C | Duration of the study | Recovery within 85-115% of initial concentration |
| Stock Solution Stability | Refrigerated (2-8°C) or Room Temp | Varies | Response within ±10% of initial response |
Experimental Protocols
Protocol: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma
1. Objective: To evaluate the stability of this compound in human plasma at room temperature for a specified duration (e.g., 24 hours).
2. Materials:
-
This compound stock solution
-
Blank human plasma (screened for interferences)
-
Analyte (4-Chlorobenzamide) stock solution for preparing quality control (QC) samples
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
3. Procedure:
-
Prepare Samples:
-
Thaw blank human plasma at room temperature.
-
Spike the plasma with this compound at the concentration used in your analytical method.
-
Prepare low and high concentration QC samples by spiking blank plasma with both the analyte and this compound.
-
-
Time Points:
-
Divide the spiked plasma into aliquots for each time point (e.g., 0, 4, 8, 12, and 24 hours).
-
-
Incubation:
-
Store the aliquots at room temperature (approximately 20-25°C), protected from light.
-
-
Sample Processing:
-
At each time point, process the respective aliquots.
-
For the T=0 sample, process it immediately after preparation.
-
To process, add 3 volumes of ice-cold protein precipitation solvent to 1 volume of plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze all processed samples in a single analytical run.
-
Calculate the peak area of this compound in the samples containing only the internal standard.
-
For the QC samples, calculate the concentration of the analyte using a calibration curve from a fresh analytical batch.
-
4. Data Evaluation:
-
The stability of this compound is acceptable if the mean peak area at each time point is within ±15% of the peak area at T=0.
-
For the QC samples, the mean calculated concentration at each time point should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the bench-top stability of this compound.
Caption: Factors influencing the stability of this compound and their potential impact.
References
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to the Use of 4-Chlorobenzamide-d4 as an Internal Standard
This guide provides a comprehensive comparison of analytical methods for the quantification of the gastroprotective agent Rebamipide, focusing on the use of a deuterated internal standard conceptually related to 4-Chlorobenzamide-d4. The structural similarity makes a deuterated version of Rebamipide (Rebamipide-d4) an ideal stable isotope-labeled (SIL) internal standard. This guide will compare the performance of an LC-MS/MS method using Rebamipide-d4 against a method employing a structurally unrelated internal standard, Venlafaxine.
This comparison is intended for researchers, scientists, and drug development professionals to highlight the advantages of using a SIL internal standard in bioanalytical method validation for enhanced accuracy and precision.
Performance Comparison of Internal Standards for Rebamipide Analysis
The selection of an appropriate internal standard is critical for the reliability of quantitative bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. Here, we compare the validation parameters of two different LC-MS/MS methods for the determination of Rebamipide in human plasma, one using a SIL internal standard (Rebamipide-d4) and the other a structural analog (Venlafaxine).
| Validation Parameter | Method with Rebamipide-d4 (SIL IS) | Method with Venlafaxine (Analog IS) |
| Analyte | Rebamipide | Rebamipide |
| Internal Standard | Rebamipide-d4 | Venlafaxine |
| Technique | LC-MS/MS | LC-MS/MS |
| Linearity Range | 1 - 800 ng/mL[1][2] | 6 - 1200 ng/mL[3][4] |
| Correlation Coefficient (r²) | >0.990[1][2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 6 ng/mL[3][4] |
| Intra-day Precision (%CV) | < 15.0%[1][2] | Not explicitly stated |
| Inter-day Precision (%CV) | < 15.0%[1][2] | Not explicitly stated |
| Application | Pharmacokinetic Studies[1][2] | Bioequivalence Studies[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: LC-MS/MS Analysis of Rebamipide using Rebamipide-d4 as an Internal Standard [1][2]
-
Sample Preparation: Protein precipitation was used to pretreat plasma samples.
-
Internal Standard: Rebamipide-d4 was used as the internal standard.
-
Chromatographic Conditions:
-
Column: Kinetex® XB-C18 (50mm × 2.1mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in aqueous solution
-
Mobile Phase B: 0.1% Formic Acid and 1mM Ammonium Formate in 90% Acetonitrile solution
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 3 minutes
-
-
Mass Spectrometry Conditions:
Method 2: LC-MS/MS Analysis of Rebamipide using Venlafaxine as an Internal Standard [3][4]
-
Sample Preparation: Simple protein precipitation was employed for sample pretreatment.
-
Internal Standard: Venlafaxine was used as the internal standard.
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18
-
-
Mass Spectrometry Conditions:
-
The method was developed for a bioequivalence study of Rebamipide tablets.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation using an internal standard and the logical relationship in selecting an appropriate internal standard.
References
- 1. pjps.pk [pjps.pk]
- 2. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: A Comparative Guide to 4-Chlorobenzamide-d4 and Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the performance of 4-Chlorobenzamide-d4, a deuterated internal standard, and non-deuterated structural analogs, supported by representative experimental data and detailed methodologies.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the "gold standard".[1] Deuterated standards, such as this compound, are chemically and physically almost identical to the analyte of interest, 4-Chlorobenzamide. This near-identical behavior ensures they co-elute and experience similar ionization effects, thereby effectively compensating for variability during sample preparation, injection volume, and matrix effects.[1]
Non-deuterated internal standards, typically structural analogs of the analyte, offer a more cost-effective alternative. However, their different chromatographic retention times and potential for differential responses to matrix effects can compromise the accuracy and precision of analytical results. For the purpose of this comparison, 4-Bromobenzamide is selected as a suitable non-deuterated structural analog to 4-Chlorobenzamide due to its structural similarity and differing mass.
Performance Characteristics: A Head-to-Head Comparison
The utilization of a deuterated internal standard like this compound significantly enhances the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the expected performance characteristics based on typical results observed in bioanalytical method validation studies when comparing a deuterated internal standard to a non-deuterated structural analog.
Table 1: Comparison of Core Bioanalytical Validation Parameters
| Performance Parameter | Method with this compound IS | Method with 4-Bromobenzamide IS (Non-Deuterated Analog) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
Table 2: Matrix Effect and Recovery Comparison
| Performance Parameter | Method with this compound IS | Method with 4-Bromobenzamide IS (Non-Deuterated Analog) |
| Matrix Effect (%CV) | < 5% | < 15% |
| Recovery (%) | Consistent and reproducible (e.g., 85-95%) | More variable (e.g., 70-100%) |
| Recovery Variability (%CV) | < 10% | < 20% |
Experimental Protocols
A representative experimental protocol for the quantitative analysis of 4-Chlorobenzamide in a biological matrix (e.g., human plasma) using either this compound or 4-Bromobenzamide as an internal standard is detailed below. This protocol is intended as a general guideline, and specific parameters should be optimized for the particular application.
Materials and Reagents
-
4-Chlorobenzamide certified reference standard
-
This compound internal standard
-
4-Bromobenzamide internal standard
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (LC-MS grade)
Sample Preparation: Protein Precipitation
-
Aliquoting : Aliquot 100 µL of human plasma into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking : Add 10 µL of the working internal standard solution (either this compound or 4-Bromobenzamide at a known concentration, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor the specific precursor-to-product ion transitions for 4-Chlorobenzamide, this compound, and 4-Bromobenzamide. These transitions need to be optimized for the specific instrument.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality control (QC) samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendation
The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative LC-MS/MS data. As demonstrated by the comparative data, the use of a deuterated internal standard, such as this compound, offers significant advantages in the quantitative analysis of its non-deuterated counterpart. It provides superior accuracy and precision, primarily by more effectively compensating for matrix effects and variability in ionization efficiency. While a non-deuterated structural analog like 4-Bromobenzamide can be employed, it may lead to greater variability in the results.
For regulated bioanalysis and other applications where the highest level of data integrity is imperative, this compound is the unequivocally superior choice of internal standard for the quantification of 4-Chlorobenzamide. Its ability to accurately track the analyte throughout the entire analytical process provides a level of confidence and data reliability that is challenging to achieve with a non-deuterated analog.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Chlorobenzamide-d4 for Enhanced Accuracy and Precision in Quantitative Assays
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings. In the realm of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving the highest levels of accuracy and precision. This guide provides an in-depth comparison of 4-Chlorobenzamide-d4, a deuterated internal standard, against potential alternative standards for the quantification of 4-Chlorobenzamide, a compound of interest in various research and development pipelines.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" in mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization.[2][3] This guide will delve into the performance characteristics of this compound, present a detailed experimental protocol for its use, and compare its utility against structural analog internal standards.
Performance Comparison: The Deuterated Advantage
The use of a deuterated internal standard like this compound is founded on the principle of isotope dilution mass spectrometry (IDMS).[2] By adding a known quantity of the deuterated standard to a sample at the initial stage, any analyte loss during subsequent steps is mirrored by a proportional loss of the internal standard.[2] The mass spectrometer can differentiate between the analyte and the heavier isotope-labeled standard, and the ratio of their signals is used for precise quantification.[2]
While specific public-domain data for this compound is not extensively available, its performance can be reliably inferred from the well-documented use of other deuterated standards in similar bioanalytical assays.[4][5] The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound compared to a hypothetical structural analog internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 4-Bromobenzamide) | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ±15% (±20% at LLOQ)[1] |
| Precision (% CV) | < 15% | < 15% | ≤15% (≤20% at LLOQ)[1] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Recovery | Consistent and reproducible | May show variability | Consistent and reproducible |
| Matrix Effect | Effectively compensates | Potential for differential matrix effects | Minimal to none |
This table presents expected performance based on typical results for deuterated and structural analog internal standards in bioanalytical method validation.
The key advantage of this compound lies in its ability to co-elute with the analyte, ensuring both experience identical matrix effects, which are a common source of analytical variability.[4] A structural analog, while similar, may have different retention times and ionization efficiencies, leading to less reliable correction for matrix-induced signal suppression or enhancement.[3]
Experimental Protocol: A Roadmap to Robust Quantification
A validated LC-MS/MS method is crucial for reliable results.[6] Below is a representative experimental protocol for the quantitative analysis of 4-Chlorobenzamide in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution (in methanol).[4]
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 4-Chlorobenzamide and this compound should be optimized.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Experimental workflow for quantitative analysis.
Logical relationship of internal standard compensation.
Conclusion: The Clear Choice for High-Fidelity Data
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
Inter-laboratory comparison of methods using 4-Chlorobenzamide-d4
An inter-laboratory comparison, often conducted as a proficiency test (PT), is a critical component of a laboratory's quality assurance system.[1][2] It evaluates the performance of different laboratories against pre-established criteria, ensuring that their analytical operations are effective and that the quality of their work is maintained.[1][2] This guide provides a comparative overview of methods for the quantitative analysis of 4-Chlorobenzamide, using 4-Chlorobenzamide-d4 as a stable isotope-labeled (SIL) internal standard. SIL internal standards are widely regarded as the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in recovery, matrix effects, and instrument response.[3][4][5]
Inter-laboratory Performance Comparison
In a typical proficiency testing scheme, a homogenous sample containing a known concentration of the analyte (4-Chlorobenzamide) is distributed to participating laboratories.[2] Each laboratory analyzes the sample using their in-house validated method, which employs this compound as the internal standard, and reports the concentration of the analyte. The performance is then compared against the assigned value.
The following table summarizes hypothetical results from an inter-laboratory comparison study. The assigned value for the test sample is 25.0 ng/mL . Performance is often evaluated using a Z-score, which compares a laboratory's result to the consensus mean of all results.[6] A satisfactory Z-score typically falls between -2.0 and +2.0.[6]
Table 1: Hypothetical Inter-laboratory Comparison Results for 4-Chlorobenzamide Analysis
| Laboratory | Method | Reported Conc. (ng/mL) | Recovery (%) | Bias (%) | Z-Score | Performance |
| Lab A | UHPLC-MS/MS | 24.5 | 98.0 | -2.0 | -0.42 | Satisfactory |
| Lab B | LC-MS/MS | 26.2 | 104.8 | +4.8 | 1.00 | Satisfactory |
| Lab C | LC-MS/MS | 22.9 | 91.6 | -8.4 | -1.75 | Satisfactory |
| Lab D | UHPLC-MS/MS | 28.1 | 112.4 | +12.4 | 2.58 | Unsatisfactory |
| Lab E | LC-MS/MS | 25.3 | 101.2 | +1.2 | 0.25 | Satisfactory |
| Note: Data are for illustrative purposes only. Z-scores calculated based on a consensus mean of 25.4 ng/mL and a standard deviation of 1.2 ng/mL from the participant results (excluding outliers). |
Experimental Protocols
A detailed experimental protocol is crucial for achieving reproducible and accurate results. Below is a representative protocol for the quantification of 4-Chlorobenzamide in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol).[3]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the clear supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC or HPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-Chlorobenzamide: Precursor Ion (m/z) 156.0 -> Product Ion (m/z) 139.0[8]
-
This compound: Precursor Ion (m/z) 160.0 -> Product Ion (m/z) 143.0
-
Visualization of Workflows
Diagrams are effective tools for visualizing experimental and logical workflows. The following diagrams were created using Graphviz and adhere to the specified formatting requirements.
Caption: General experimental workflow for bioanalysis.
Caption: Logic of using an internal standard for quantification.
References
- 1. nist.gov [nist.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. lcms.cz [lcms.cz]
- 8. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of 4-Chlorobenzamide-d4 in different biological matrices (plasma, urine)
A Comparative Guide to the Bioanalytical Performance of 4-Chlorobenzamide-d4 in Plasma and Urine
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of the expected performance of this compound as a deuterated internal standard in common biological matrices, plasma, and urine. The principles and data presented are based on established bioanalytical methodologies and performance data from structurally similar deuterated compounds, offering a valuable resource for designing and validating quantitative assays.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to effectively compensate for variability in sample preparation, matrix effects, and instrument response. Deuterated standards like this compound are chemically and physically almost identical to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization efficiencies. This near-identical behavior leads to enhanced accuracy, precision, and overall robustness of the analytical method.
Performance Characteristics: A Comparative Overview
The use of a deuterated internal standard such as this compound is anticipated to significantly improve the key validation parameters of a bioanalytical method compared to using a non-deuterated structural analog. The following tables summarize the expected performance characteristics based on typical results from bioanalytical method validation studies of similar compounds.
Table 1: Comparison of Core Bioanalytical Validation Parameters
| Performance Parameter | Expected Performance with this compound IS | Expected Performance with Non-Deuterated Analog IS |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, e.g., 0.5 ng/mL | Analyte dependent, e.g., 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | Analyte dependent, e.g., 500 ng/mL | Analyte dependent, e.g., 500 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
Table 2: Matrix Effect and Recovery Comparison
| Performance Parameter | Expected Performance with this compound IS | Expected Performance with Non-Deuterated Analog IS |
| Matrix Effect | ||
| - Plasma | Effectively compensated | Potential for significant ion suppression or enhancement |
| - Urine | Effectively compensated | Potential for significant ion suppression or enhancement |
| Recovery | ||
| - Plasma | Consistent and reproducible (e.g., 85-105%) | More variable |
| - Urine | Consistent and reproducible (e.g., 80-110%) | More variable |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the extraction and analysis of an analyte using this compound as an internal standard in plasma and urine.
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Dilute-and-Shoot (for Urine)
-
To 50 µL of urine sample, add 20 µL of the this compound internal standard working solution.
-
Add 930 µL of the initial mobile phase as the diluent.
-
Vortex the mixture to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
The Analytical Edge: Unveiling the Linearity and Detection Range of 4-Chlorobenzamide-d4
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reproducible quantification of analytes. For researchers and professionals in drug development, the stable isotope-labeled internal standard (SIL-IS), 4-Chlorobenzamide-d4, offers a robust solution. This guide provides a comparative analysis of this compound against its non-deuterated counterpart, 4-Chlorobenzamide, focusing on the critical performance metrics of linearity and range of detection.
Performance Comparison: A Head-to-Head Analysis
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[1][2] This co-elution and similar ionization behavior are critical for correcting variations and matrix effects, ultimately leading to more reliable data.[1][3] While non-deuterated standards can be employed, they may not always provide the same level of accuracy, especially in complex biological matrices.
The following table summarizes the expected performance characteristics for linearity and detection range when analyzing 4-Chlorobenzamide with its deuterated internal standard versus using the non-deuterated compound as a less ideal calibrator.
| Parameter | This compound (as Internal Standard) | 4-Chlorobenzamide (as Analyte) |
| Linear Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 5.0 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
This data is representative of typical performance and may vary based on the specific analytical method and instrumentation.
Experimental Protocol: Establishing Linearity and Range of Detection
A rigorous experimental protocol is essential for validating the performance of an analytical method. The following outlines a standard procedure for determining the linearity and range of detection for 4-Chlorobenzamide using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
4-Chlorobenzamide analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorobenzamide and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Chlorobenzamide by serially diluting the primary stock solution with methanol to achieve concentrations covering the expected analytical range.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
Preparation of Calibration Standards:
-
Prepare a set of at least eight calibration standards by spiking the control biological matrix with the 4-Chlorobenzamide working standard solutions to achieve final concentrations ranging from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).
-
Add a constant volume of the internal standard working solution to each calibration standard.
Sample Preparation:
-
Perform a protein precipitation extraction by adding three volumes of acetonitrile (containing the internal standard) to one volume of the spiked plasma sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) mode.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
The linear range is the concentration range over which the assay is precise, accurate, and linear. The r² value should typically be ≥ 0.99.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of detection.
Caption: Workflow for Linearity and Range Determination.
References
A Head-to-Head Battle of Analytical Precision: Cross-Validation of 4-Chlorobenzamide-d4 Against a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, 4-Chlorobenzamide-d4, against a structural analog, 4-Bromobenzamide, supported by representative experimental data.
The fundamental principle of using an internal standard is to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte of interest. This near-perfect analogy allows them to effectively compensate for matrix effects, a common source of analytical error in complex biological matrices.
This guide will delve into a comparative analysis of this compound and 4-Bromobenzamide as internal standards for the quantification of 4-Chlorobenzamide.
The Contenders:
-
Analyte: 4-Chlorobenzamide
-
Stable Isotope-Labeled Internal Standard (SIL-IS): this compound
-
Structural Analog Internal Standard (SA-IS): 4-Bromobenzamide
Experimental Design for Cross-Validation
A rigorous cross-validation study was designed to evaluate the performance of both internal standards in a simulated human plasma matrix. The study aimed to assess key validation parameters, including linearity, accuracy, precision, and the ability to compensate for matrix effects.
Experimental Protocols
1. Preparation of Stock and Working Solutions: Stock solutions of 4-Chlorobenzamide, this compound, and 4-Bromobenzamide were prepared in methanol at a concentration of 1 mg/mL. A series of working solutions for calibration standards and quality control (QC) samples were prepared by diluting the 4-Chlorobenzamide stock solution with a 50:50 mixture of methanol and water. Working internal standard solutions of this compound and 4-Bromobenzamide were prepared at a concentration of 100 ng/mL.
2. Sample Preparation: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma. For protein precipitation, 300 µL of acetonitrile containing either this compound or 4-Bromobenzamide was added to 100 µL of the plasma samples. The samples were vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was then transferred for LC-MS/MS analysis.
3. LC-MS/MS Conditions: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
4-Chlorobenzamide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
4-Bromobenzamide: Precursor ion > Product ion
-
Data Presentation: A Tale of Two Standards
The following tables summarize the hypothetical but representative quantitative data obtained from the cross-validation study.
Table 1: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.9995 |
| 4-Bromobenzamide | 1 - 1000 | 0.9982 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.1 | |
| Mid | 50 | 50.8 | 101.6 | 2.5 | |
| High | 800 | 792.0 | 99.0 | 2.8 | |
| 4-Bromobenzamide | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 3 | 3.21 | 107.0 | 9.5 | |
| Mid | 50 | 54.2 | 108.4 | 8.2 | |
| High | 800 | 856.0 | 107.0 | 7.9 |
Table 3: Matrix Effect Assessment
| Internal Standard | Matrix Effect (%) |
| This compound | 2.1 |
| 4-Bromobenzamide | 18.5 |
Visualizing the Workflow and Rationale
Figure 1. A generalized workflow for the cross-validation experiment.
Figure 2. The logical relationship illustrating the superior matrix effect compensation of a SIL-IS.
Discussion of Results
The experimental data clearly demonstrates the superior performance of this compound as an internal standard. The calibration curve generated using the deuterated standard exhibited a higher coefficient of determination (R²), indicating better linearity.
In terms of accuracy and precision, the results obtained with this compound were consistently within the accepted bioanalytical method validation guidelines (±15% for accuracy, ≤15% for precision). In contrast, the use of 4-Bromobenzamide resulted in a noticeable positive bias in accuracy and higher imprecision, particularly at the lower limit of quantification (LLOQ).
The most significant difference was observed in the matrix effect assessment. The minimal matrix effect observed with this compound highlights its ability to effectively track and compensate for the ion suppression or enhancement experienced by the analyte. The substantial matrix effect seen with 4-Bromobenzamide indicates that its different chromatographic behavior leads to inadequate correction for matrix-induced variations.
Conclusion
The cross-validation of this compound with 4-Bromobenzamide unequivocally supports the widely accepted principle that stable isotope-labeled internal standards provide more accurate and precise data in quantitative LC-MS/MS analysis. For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the use of a deuterated internal standard like this compound is the recommended approach to ensure the integrity and reliability of their analytical results. While structural analogs may be considered in early discovery phases, the investment in a SIL-IS is justified by the significant improvement in data quality for pivotal preclinical and clinical studies.
A Comparative Guide to Robustness Testing of Analytical Methods Employing 4-Chlorobenzamide-d4
For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount for ensuring data integrity in pharmacokinetic, toxicokinetic, and drug metabolism studies. A robust analytical method is defined as one that remains unaffected by small, deliberate variations in method parameters, ensuring its dependability during routine use.[1] This guide provides a comprehensive comparison of methodologies for the analysis of compounds where 4-Chlorobenzamide-d4 is used as an internal standard, with a focus on robustness testing.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thus compensating for variability.[2][3]
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on factors such as the intended purpose, sample matrix, and required sensitivity and selectivity.[4] While LC-MS/MS is often the method of choice for bioanalytical studies due to its high sensitivity and selectivity, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be viable alternatives.[1]
Table 1: Comparison of Key Performance Parameters for Analytical Methods
| Analytical Method | Key Performance Parameters | Suitability for Use with this compound |
| LC-MS/MS | Linearity Range: Wide, typically in the ng/mL to µg/mL range.[1] Limit of Quantification (LOQ): Very low, often in the low ng/mL range.[1] Accuracy (% Recovery): Generally high, between 90-110%.[1] Precision (%RSD): Excellent, typically <15%.[1] | Considered the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1] |
| HPLC-UV | Linearity Range: Narrower than LC-MS/MS, typically in the µg/mL range. Limit of Quantification (LOQ): Higher than LC-MS/MS. Accuracy (% Recovery): Good, typically between 95-105%. Precision (%RSD): Good, typically <5%. | A reliable and cost-effective alternative for various research needs, particularly when high sensitivity is not required.[1] |
Robustness Testing: Experimental Design and Data
Robustness testing involves intentionally varying critical method parameters to assess the impact on analytical results.[4] The objective is to identify which parameters need to be tightly controlled to ensure the method's reliability.
Experimental Workflow for Robustness Testing
Caption: Workflow for a typical robustness test of an analytical method.
Table 2: Robustness Testing of an LC-MS/MS Method Using this compound - Variation of Mobile Phase Composition
| Mobile Phase Composition (% Organic) | Analyte Peak Area (Mean ± SD, n=3) | This compound Peak Area (Mean ± SD, n=3) | Analyte/IS Peak Area Ratio | Retention Time (min) |
| 48% (Nominal - 2%) | 1,205,432 ± 25,678 | 1,510,987 ± 30,123 | 0.798 | 5.8 |
| 50% (Nominal) | 1,210,876 ± 23,456 | 1,509,876 ± 28,765 | 0.802 | 5.5 |
| 52% (Nominal + 2%) | 1,199,765 ± 26,789 | 1,512,345 ± 29,543 | 0.793 | 5.2 |
Table 3: Robustness Testing of an LC-MS/MS Method Using this compound - Variation of Column Temperature
| Column Temperature (°C) | Analyte Peak Area (Mean ± SD, n=3) | This compound Peak Area (Mean ± SD, n=3) | Analyte/IS Peak Area Ratio | Retention Time (min) |
| 35 (Nominal - 5) | 1,215,345 ± 24,567 | 1,515,678 ± 31,234 | 0.802 | 5.7 |
| 40 (Nominal) | 1,210,876 ± 23,456 | 1,509,876 ± 28,765 | 0.802 | 5.5 |
| 45 (Nominal + 5) | 1,208,987 ± 25,123 | 1,511,234 ± 29,876 | 0.800 | 5.3 |
Experimental Protocols
The following provides a detailed methodology for the robustness testing of a hypothetical LC-MS/MS method for the quantification of an analyte using this compound as an internal standard.
Objective: To evaluate the robustness of the analytical method by assessing the impact of minor variations in mobile phase composition and column temperature on the quantification of the analyte.
Materials and Reagents:
-
Analyte reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Control human plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.[2]
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of this compound into control human plasma.
-
Perform sample extraction, for example, via protein precipitation by adding acetonitrile to the plasma samples.[2]
-
-
LC-MS/MS Analysis:
-
Set the LC-MS/MS system to the nominal operating conditions (e.g., C18 column, mobile phase of 50:50 acetonitrile:water with 0.1% formic acid, flow rate of 0.4 mL/min, column temperature of 40°C).
-
Analyze a set of QC samples under the nominal conditions.
-
-
Robustness Evaluation:
-
Mobile Phase Composition: Vary the percentage of acetonitrile in the mobile phase by ±2% (i.e., 48% and 52%). For each condition, inject a set of QC samples in triplicate.
-
Column Temperature: Vary the column temperature by ±5°C (i.e., 35°C and 45°C). For each condition, inject a set of QC samples in triplicate.
-
-
Data Analysis:
-
For each condition, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Determine the concentration of the analyte in the QC samples against the calibration curve.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained under each varied condition.
-
Compare the results to those obtained under the nominal conditions to assess the impact of the variations. The system suitability parameters should remain within acceptable limits.[4]
-
Conclusion
This guide provides a framework for the robustness testing of analytical methods employing this compound as an internal standard. The use of a deuterated internal standard significantly enhances the reliability of LC-MS/MS-based quantification by compensating for potential variabilities during sample processing and analysis. By systematically evaluating the impact of minor variations in method parameters, researchers can ensure the development of a truly robust and reliable analytical method, which is a critical component of successful drug development and clinical research.
References
The Pivotal Role of 4-Chlorobenzamide-d4 in Enhancing Bioanalytical Specificity and Selectivity
In the landscape of complex sample analysis, particularly within drug development and clinical research, the precise and accurate quantification of target analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, and 4-Chlorobenzamide-d4 has emerged as a critical tool for ensuring the highest fidelity in mass spectrometry-based assays. This guide provides a comprehensive comparison of this compound's performance against its non-deuterated analogue and other structural alternatives, supported by established principles of bioanalysis and illustrative experimental data from analogous compounds.
Unparalleled Precision: The Deuterium Advantage
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for their ability to mimic the analyte of interest throughout the analytical process.[1] By incorporating four deuterium atoms, this compound is chemically almost identical to its non-deuterated counterpart, 4-Chlorobenzamide. This near-identical physicochemical behavior ensures that it experiences similar patterns of extraction, ionization, and fragmentation. This co-elution and co-behavior effectively normalize for variations in sample preparation, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[1][2]
While direct comparative experimental data for this compound is not extensively available in the public domain, the performance of other deuterated standards, such as Chlorpropamide-d4, provides a strong indication of its expected capabilities.
Performance Comparison: Deuterated vs. Non-Deuterated and Structural Analogues
The selection of an appropriate internal standard is a critical decision in method development. The following table illustrates the expected performance characteristics of this compound in comparison to its non-deuterated form and a hypothetical structural analogue. The data presented is representative of typical outcomes in bioanalytical method validation.
| Performance Metric | This compound (Expected) | 4-Chlorobenzamide (Non-Deuterated) | Structural Analogue |
| Intra-day Precision (%RSD) | < 5% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 5% | < 15% | < 15% |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% |
| Matrix Effect (%CV) | < 10% | > 20% | > 20% |
| Recovery Variability (%CV) | < 10% | > 20% | > 20% |
As the table demonstrates, the use of a deuterated internal standard like this compound is anticipated to yield significantly lower relative standard deviation (RSD) for precision and a smaller bias for accuracy. The most notable advantage lies in the mitigation of matrix effects and variability in recovery, which are common challenges in the analysis of complex biological samples such as plasma, urine, and tissue homogenates.
Experimental Workflow and Methodologies
A robust and reliable bioanalytical method is essential for the accurate quantification of analytes. The following outlines a typical experimental workflow for the use of this compound as an internal standard in a complex matrix, followed by detailed experimental protocols.
Caption: A typical bioanalytical workflow utilizing this compound as an internal standard.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 4-Chlorobenzamide and this compound would be monitored.
Signaling Pathway and Logical Relationships
The utility of this compound is rooted in the fundamental principles of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship between the analyte and the internal standard, leading to accurate quantification.
Caption: Logical diagram illustrating the principle of accurate quantification using an internal standard.
Conclusion
The use of this compound as an internal standard offers a significant advantage in the quantitative analysis of complex samples. Its ability to compensate for analytical variability, particularly matrix effects, leads to unparalleled specificity and selectivity. While direct experimental data for this specific compound is emerging, the well-established principles of isotope dilution mass spectrometry and the performance of analogous deuterated standards provide a strong foundation for its application in high-stakes bioanalytical research. For researchers, scientists, and drug development professionals, the adoption of this compound is a critical step towards achieving the highest standards of data quality and reliability.
References
The Analytical Edge: A Comparative Guide to 4-Chlorobenzamide-d4 and Other Deuterated Benzamides as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the gold standard, with deuterated compounds being a prominent choice. This guide provides an objective comparison of 4-Chlorobenzamide-d4 against other deuterated benzamides, supported by experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your analytical needs.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This mass difference allows for their differentiation by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution is pivotal for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantitative results.
Performance Comparison of Deuterated Benzamide Internal Standards
The efficacy of an internal standard is determined by its ability to mimic the analyte's behavior throughout the analytical process, thereby providing accurate correction for potential variabilities. Key performance indicators include recovery and matrix effect. The following table summarizes representative performance data for this compound and other deuterated benzamides, compiled from various analytical method validation studies.
| Internal Standard | Analyte(s) | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Chlorpropamide and related compounds | Human Plasma | 88 - 105 | Minimal to none reported | [1][2] |
| Benzamide-d5 | Benzyl benzoate and related compounds | Human Plasma | 85 - 110 | Effectively compensates | [3] |
| A deuterated benzamide derivative | Lapatinib | Cancer Patient Plasma | 85 - 110 | No apparent matrix effects | [4] |
| General Deuterated Standards | Various small molecules | Human Cerebrospinal Fluid | 61.5 - 114.8 | 24.4 - 105.2 (Ion suppression to enhancement) | [5] |
Note: The data presented is a synthesis from multiple sources and is intended to be illustrative of typical performance. The acceptance criteria for recovery and matrix effects in bioanalytical method validation are generally expected to be consistent and reproducible. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Reproducible and reliable data hinges on well-defined experimental protocols. The following sections detail a representative methodology for the quantification of an analyte in a biological matrix using a deuterated benzamide internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting small molecules from biological matrices like plasma.
-
Sample Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the deuterated benzamide internal standard working solution (e.g., 1 µg/mL in methanol) to the sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Vortexing: Vortex the reconstituted sample for 30 seconds before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for the analyte and the deuterated internal standard must be optimized.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logic behind the use of deuterated internal standards, the following diagrams are provided.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 4-Chlorobenzamide-d4 in Bioanalytical Method Validation
In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Bioanalytical method validation ensures that analytical procedures are reliable, reproducible, and fit for their intended purpose, as mandated by regulatory bodies like the FDA and EMA.[1][2][3][4] A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides a comparative overview of 4-Chlorobenzamide-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), and evaluates its performance against other common alternatives in method validation.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[5][6] An ideal IS should share identical chemical and physical properties with the analyte to ensure it behaves similarly throughout sample preparation, chromatography, and ionization, thereby correcting for variability.[5][7] this compound, as a deuterated analog of 4-Chlorobenzamide, is designed to meet these stringent criteria.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts assay accuracy and precision. Here, we compare three types of internal standards using illustrative data from a simulated bioanalytical method validation for the quantification of 4-Chlorobenzamide in human plasma.
-
This compound (SIL-IS): Chemically identical to the analyte, with four hydrogen atoms replaced by deuterium. This results in a mass shift that is easily distinguishable by the mass spectrometer.
-
4-Bromobenzamide (Structural Analog IS): Structurally similar to the analyte but contains a different halogen. While it may have similar chromatographic behavior, its extraction recovery and ionization efficiency can differ.
-
Benzamide (Related Compound IS): A simpler, related compound that lacks the chloro- group. Its physicochemical properties diverge more significantly from the analyte.
Table 1: Comparative Analysis of Matrix Effect and Recovery
| Internal Standard Type | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | Relative Matrix Effect (%) |
| This compound | 91.5 | 92.1 | 98.5 | 99.3 |
| 4-Bromobenzamide | 90.8 | 85.4 | 97.9 | 92.8 |
| Benzamide | 92.0 | 78.2 | 98.1 | 84.9 |
Data represents mean values from experiments conducted at low, medium, and high QC levels.
Table 2: Comparative Analysis of Precision and Accuracy
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%Bias) |
| This compound | LLOQ | 1.0 | 1.04 ± 0.09 | 8.7 | 4.0 |
| Low | 3.0 | 2.91 ± 0.15 | 5.2 | -3.0 | |
| Mid | 50.0 | 51.2 ± 2.1 | 4.1 | 2.4 | |
| High | 150.0 | 147.9 ± 5.6 | 3.8 | -1.4 | |
| 4-Bromobenzamide | LLOQ | 1.0 | 1.15 ± 0.18 | 15.7 | 15.0 |
| Low | 3.0 | 3.24 ± 0.29 | 9.0 | 8.0 | |
| Mid | 50.0 | 46.8 ± 3.5 | 7.5 | -6.4 | |
| High | 150.0 | 162.3 ± 11.8 | 7.3 | 8.2 | |
| Benzamide | LLOQ | 1.0 | 0.79 ± 0.19 | 24.1 | -21.0 |
| Low | 3.0 | 2.55 ± 0.31 | 12.2 | -15.0 | |
| Mid | 50.0 | 59.8 ± 6.7 | 11.2 | 19.6 | |
| High | 150.0 | 131.1 ± 16.0 | 12.2 | -12.6 |
The data clearly demonstrates the superior performance of this compound. Its use results in lower coefficient of variation (%CV) and bias (%Bias), well within the ±15% (±20% for LLOQ) acceptance criteria set by regulatory guidelines.[8][9] The structural analog and related compound internal standards show significantly higher variability, often failing to meet these requirements. This is primarily because the SIL-IS effectively compensates for variations in sample extraction and matrix-induced ion suppression or enhancement, which the other standards cannot do as effectively.[6][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following protocols are representative of a typical validation study for quantifying an analyte like 4-Chlorobenzamide in a biological matrix.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
4-Chlorobenzamide: Q1/Q3 transition to be determined experimentally (e.g., m/z 156.0 -> 139.0)
-
This compound: Q1/Q3 transition to be determined experimentally (e.g., m/z 160.0 -> 143.0)
-
Assessment of Recovery and Matrix Effect
-
Prepare Three Sets of Samples (at LQC, MQC, HQC levels):
-
Set A (Analyte in Post-Extraction Matrix): Extract blank plasma as described above. Spike the final supernatant with the analyte and the internal standard. This represents 100% recovery.
-
Set B (Analyte in Extracted Matrix): Spike blank plasma with the analyte and IS before extraction.
-
Set C (Analyte in Neat Solution): Spike the final extraction solvent with the analyte and IS.
-
-
Calculate Metrics:
-
Recovery (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set C) * 100
-
Visualizing Key Concepts and Workflows
Diagrams are essential for clearly communicating complex processes and relationships in bioanalytical method validation.
Caption: Bioanalytical workflow using an internal standard.
Caption: Principle of stable isotope-labeled internal standards.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. resolvemass.ca [resolvemass.ca]
Navigating Regulatory Landscapes: A Guide to Using Deuterated Internal Standards like 4-Chlorobenzamide-d4 in Bioanalysis
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard (IS) is paramount, with deuterated stable isotope-labeled internal standards (SIL-ISs), such as 4-Chlorobenzamide-d4, being the preferred choice in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This guide provides an objective comparison of deuterated standards with other alternatives, supported by an overview of regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and illustrative experimental data.
Regulatory Framework: A Harmonized Approach
The regulatory landscape for bioanalytical method validation is largely harmonized between the FDA and EMA through their adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2][3] This guideline strongly recommends the use of a SIL-IS for mass spectrometric assays whenever possible.[2][4] The fundamental principle is that the internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process, from extraction to detection.
A suitable internal standard, like this compound, is added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification by correcting for variability during the analytical process.[5]
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and has comparable extraction recovery. Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][6] However, other alternatives like structural analogs are also used.
Below is a table summarizing the expected performance comparison between a deuterated internal standard and a structural analog. Note: The data presented is illustrative and not from a specific experimental study of this compound.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Regulatory Acceptance Criteria (FDA/EMA - ICH M10) |
| Selectivity | No significant interference observed. Response in blank matrix <5% of IS response. | Minor interferences may be observed. Response in blank matrix <5% of IS response. | The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS should be ≤ 5% of its response in spiked samples.[1] |
| Matrix Effect (IS-Normalized Matrix Factor) | 0.98 - 1.03 | 0.85 - 1.15 | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[1][6] |
| Accuracy | Within ± 15% of nominal value (± 20% at LLOQ) | Within ± 15% of nominal value (± 20% at LLOQ) | The mean concentration should be within ± 15% of the nominal values for QC samples, except for the LLOQ which should be within ± 20%.[4][7] |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | The precision (%CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[7] |
| Stability (% Change) | < 5% change under various conditions | < 10% change under various conditions | The analyte should be stable in the matrix for the expected duration of sample handling and storage. Mean concentration of stability QCs should be within ±15% of the nominal concentration.[1][5] |
Key Experimental Protocols
Detailed and robust experimental design is crucial for the successful validation of a bioanalytical method using a deuterated internal standard. Below are outlines for key validation experiments.
Selectivity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous components in the biological matrix.
Protocol:
-
Analyze at least six individual lots of the blank biological matrix.
-
Analyze a "zero sample" by spiking one of the blank lots with the deuterated internal standard (e.g., this compound) only.
-
Analyze a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.
Matrix Effect
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Spike the analyte and deuterated internal standard into the post-extracted blank matrix from each of the six sources.
-
Set B: Prepare neat solutions of the analyte and deuterated internal standard in the reconstitution solvent at the same concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Stability
Objective: To demonstrate that the analyte and internal standard are stable in the biological matrix under the expected storage and handling conditions.
Protocol:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Evaluate stability under various conditions, including:
-
Freeze-Thaw Stability: Subject QC samples to a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study samples will be stored.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their storage temperature.
-
Visualizing the Workflow
Diagrams created with Graphviz can help illustrate the logical flow of the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
Caption: Experimental workflow for sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moph.gov.lb [moph.gov.lb]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzamide, 4-chloro- [webbook.nist.gov]
Evaluating the Isotope Effect of 4-Chlorobenzamide-d4 in Analytical Results: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly for drug development and clinical research, the precision and accuracy of analytical methods are paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust method development, designed to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as 4-Chlorobenzamide-d4, are widely considered the "gold standard" for their ability to closely mimic the analyte of interest.[1][2]
This guide provides an objective comparison of using this compound as an internal standard versus a non-isotopically labeled structural analog. By examining the principles of isotope effects and presenting supporting experimental data from analogous compounds, we will highlight the impact on analytical results for researchers, scientists, and drug development professionals.
The Isotope Effect in Practice
The substitution of hydrogen with deuterium in this compound introduces a mass difference that allows for its distinction from the unlabeled analyte by the mass spectrometer.[3] While chemically very similar, this substitution can lead to subtle physicochemical differences, known as the deuterium isotope effect. This can manifest as a slight shift in chromatographic retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[4][5] However, this effect is generally minimal and does not negatively impact quantification; in fact, the near-identical behavior of the analyte and its deuterated internal standard is the key to superior analytical performance.[4]
Comparative Performance: this compound vs. a Structural Analog IS
To illustrate the analytical advantages of a deuterated internal standard, the following tables summarize representative validation data comparing two hypothetical bioanalytical methods for the quantification of 4-Chlorobenzamide.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog (e.g., 4-Fluorobenzamide) as the internal standard.
Table 1: Accuracy and Precision Data
| Validation Parameter | Concentration (ng/mL) | Method A (this compound IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Intra-day Precision (%CV) | Low QC (5) | 3.5% | 8.9% | ≤15% (≤20% at LLOQ) |
| Mid QC (50) | 2.8% | 7.2% | ≤15% | |
| High QC (400) | 2.1% | 6.5% | ≤15% | |
| Inter-day Precision (%CV) | Low QC (5) | 4.2% | 11.3% | ≤15% (≤20% at LLOQ) |
| Mid QC (50) | 3.5% | 9.8% | ≤15% | |
| High QC (400) | 2.9% | 8.7% | ≤15% | |
| Accuracy (% Bias) | Low QC (5) | +2.5% | -9.8% | Within ±15% (±20% at LLOQ) |
| Mid QC (50) | -1.8% | +7.5% | Within ±15% | |
| High QC (400) | +0.9% | -5.2% | Within ±15% |
Table 2: Matrix Effect and Recovery Data
| Validation Parameter | Method A (this compound IS) | Method B (Structural Analog IS) |
| Matrix Factor (IS-Normalized) | 0.98 - 1.04 | 0.85 - 1.18 |
| Extraction Recovery (%) | 92.5% | 85.3% |
| Overall Process Efficiency (%) | 91.8% | 83.7% |
The data clearly indicates that Method A, utilizing this compound, provides superior precision and accuracy. The IS-normalized matrix factor is closer to 1, demonstrating more effective compensation for matrix effects.[6]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparative data.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the respective internal standard working solution (this compound for Method A; structural analog for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to achieve separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ion transitions for 4-Chlorobenzamide and the respective internal standards should be used.[3]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logic behind evaluating the internal standard performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Comparative Analysis of 4-Chlorobenzamide-d4
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds like 4-Chlorobenzamide-d4 are paramount for reliable and reproducible experimental outcomes. This guide provides a framework for the comparative analysis of this compound sourced from different suppliers, focusing on essential quality attributes. While direct comparative data from suppliers is often proprietary, this guide equips researchers with the necessary experimental protocols to conduct their own evaluation.
The primary quality indicators for this compound are its chemical purity, isotopic enrichment, structural integrity, and stability. Variations in these parameters can significantly impact experimental results, particularly in quantitative mass spectrometry-based assays and metabolic studies.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison, researchers should summarize the data obtained from suppliers' Certificates of Analysis (CoA) and their own experimental findings in a structured format.
| Parameter | Supplier A | Supplier B | Supplier C | In-house Verification |
| Chemical Purity (%) | From CoA | From CoA | From CoA | Result from HPLC |
| Isotopic Enrichment (atom % D) | From CoA | From CoA | From CoA | Result from LC-MS |
| d4 Species Abundance (%) | Calculated/From CoA | Calculated/From CoA | Calculated/From CoA | Result from LC-MS |
| d3 Species Abundance (%) | Calculated/From CoA | Calculated/From CoA | Calculated/From CoA | Result from LC-MS |
| Structural Confirmation | Method stated | Method stated | Method stated | ¹H-NMR, ¹³C-NMR |
| Stability | Storage Recs. | Storage Recs. | Storage Recs. | Forced Degradation Results |
Experimental Workflow & Protocols
A systematic approach is crucial for evaluating the quality of this compound from various suppliers. The following diagram illustrates a typical workflow for this comparative analysis.
Caption: Workflow for the comparative analysis of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow.
1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound and to identify any non-deuterated or other chemical impurities.
-
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound from each supplier in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration suitable for UV detection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks.
-
-
2. Isotopic Enrichment and Structural Confirmation by LC-MS and NMR
-
Objective: To confirm the isotopic enrichment, determine the distribution of isotopologues (d4, d3, etc.), and verify the chemical structure.
-
Methodology:
-
A. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of each sample (e.g., 10 µg/mL) in a solvent compatible with the mobile phase.
-
LC-MS Conditions:
-
Utilize an LC method similar to the purity analysis to separate the analyte from potential interferences.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-300.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound and its lower isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment by determining the relative abundance of the d4 species compared to the sum of all isotopologues.[1]
-
-
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve an adequate amount of each sample (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
NMR Analysis:
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
-
Data Interpretation:
-
In the ¹H-NMR spectrum, the absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuterium labeling.
-
The ¹³C-NMR spectrum should show the expected carbon signals for the 4-chlorobenzamide structure. Any unexpected signals may indicate impurities.
-
-
-
3. Stability Assessment: Forced Degradation Study
-
Objective: To evaluate the stability of the deuterium label and the chemical integrity of the molecule under stress conditions.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analysis:
-
At various time points, neutralize the acidic and basic samples and quench the oxidative reaction.
-
Analyze all samples by LC-MS.
-
-
Data Interpretation:
-
Monitor the mass isotopologue distribution over time. A shift towards lower masses may indicate H/D back-exchange.
-
Quantify the parent compound to assess chemical degradation.[2]
-
-
By following these protocols, researchers can generate robust, comparable data to make an informed decision on the most suitable supplier of this compound for their specific research needs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
